Product packaging for 2-(1-Adamantyl)acetohydrazide(Cat. No.:CAS No. 19026-80-3)

2-(1-Adamantyl)acetohydrazide

Cat. No.: B097387
CAS No.: 19026-80-3
M. Wt: 208.3 g/mol
InChI Key: ZORPHDZMMHDLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1-Adamantyl)acetohydrazide is a specialized chemical scaffold of significant interest in medicinal chemistry research, leveraging the unique properties of the adamantane moiety. The adamantane group is a rigid, lipophilic cage structure that favorably interacts with biological membranes and protein targets, often enhancing the metabolic stability and potency of lead compounds . This hydrazide derivative serves as a key precursor for the synthesis of more complex molecules, such as hydrazide-hydrazones, which are a prominent class of compounds in drug discovery . Research into closely related 1-adamantyl carbonyl hydrazide-hydrazones has demonstrated promising biological activities. These analogues have shown potential antibacterial efficacy, particularly against Gram-positive bacteria like Bacillus subtilis , and exhibit antifungal activity against Candida albicans . Furthermore, certain derivatives in this chemical family possess notable cytotoxicity against a panel of human cancer cell lines, highlighting their value as starting points in anticancer agent development . Additional research on related 2-(1-adamantyl)-1,3,4-oxadiazoles indicates that the adamantyl pharmacophore can also contribute to potent in vivo anti-inflammatory activity, expanding the potential research applications of this compound class . As an intermediate, this compound provides researchers with a versatile building block to explore these and other structure-activity relationships, aiming to develop new therapeutic agents with antimicrobial, anticancer, or anti-inflammatory properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2O B097387 2-(1-Adamantyl)acetohydrazide CAS No. 19026-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-adamantyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c13-14-11(15)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORPHDZMMHDLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351546
Record name 2-(1-adamantyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19026-80-3
Record name 2-(1-adamantyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Adamantaneacetic hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Adamantane-Containing Hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 2-(1-Adamantyl)acetohydrazide is limited in publicly available scientific literature. This guide provides a comprehensive overview of the closely related and extensively studied class of 1-adamantyl carbohydrazide derivatives, which serve as representative compounds for understanding the synthesis, properties, and biological activities of adamantane-containing hydrazides.

Introduction

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry. Its unique cage-like structure imparts favorable pharmacokinetic properties to drug candidates, such as enhanced metabolic stability and membrane permeability. When incorporated into a hydrazide scaffold, the resulting adamantane-containing hydrazides and their derivatives, particularly hydrazones, exhibit a broad spectrum of biological activities. These compounds are of considerable interest to researchers in drug discovery and development for their potential as antimicrobial, anticancer, and antiviral agents.[1][2] This technical guide provides a detailed exploration of the synthesis, biological activities, and potential mechanisms of action of adamantane-containing hydrazides, with a focus on derivatives of 1-adamantyl carbohydrazide.

Chemical Properties

While specific data for this compound is sparse, the general chemical properties can be inferred from its structure and related compounds.

PropertyValueSource
Molecular Formula C₁₂H₂₀N₂O-
Molecular Weight 208.30 g/mol -
Structure A lipophilic adamantane cage linked to an acetohydrazide moiety.-

The presence of the adamantyl group confers high lipophilicity, which can influence solubility and interactions with biological membranes. The hydrazide functional group is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Synthesis of Adamantane-Containing Hydrazides

The synthesis of adamantane-containing hydrazides typically proceeds through a multi-step process starting from a commercially available adamantane derivative, such as adamantane-1-carboxylic acid. The general synthetic route to 1-adamantyl carbohydrazide and its subsequent conversion to hydrazone derivatives is a well-established and frequently cited method in the literature.[2]

The following diagram illustrates a common synthetic pathway for preparing adamantyl hydrazones.

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation A Adamantane-1-carboxylic acid B Methyl adamantane-1-carboxylate A->B Methanol, H₂SO₄ C Adamantane-1-carbohydrazide B->C Hydrazine hydrate E Adamantyl Hydrazone C->E D Aldehyde or Ketone D->E

A general synthetic workflow for adamantyl hydrazones.

Protocol 1: Synthesis of Adamantane-1-carbohydrazide [2]

  • Esterification of Adamantane-1-carboxylic acid:

    • To a solution of adamantane-1-carboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.

    • The reaction mixture is refluxed for several hours.

    • After cooling, the solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution.

    • The resulting crude methyl adamantane-1-carboxylate is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Hydrazinolysis of Methyl adamantane-1-carboxylate:

    • The crude methyl adamantane-1-carboxylate is dissolved in ethanol.

    • Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

    • Upon cooling, the precipitated adamantane-1-carbohydrazide is collected by filtration, washed with cold ethanol, and dried.

Protocol 2: Synthesis of Adamantyl Hydrazones [2]

  • A solution of adamantane-1-carbohydrazide in a suitable solvent (e.g., ethanol) is prepared.

  • An equimolar amount of the desired aldehyde or ketone is added to the solution.

  • A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

  • The reaction mixture is refluxed for several hours and monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated hydrazone product is collected by filtration, washed, and recrystallized from an appropriate solvent.

Biological Activities

Derivatives of 1-adamantyl carbohydrazide have demonstrated a wide range of biological activities, with antimicrobial and cytotoxic properties being the most extensively studied.

Adamantyl hydrazones have shown promising activity against various bacterial and fungal strains. The bulky adamantane moiety is thought to enhance the lipophilicity of the compounds, facilitating their penetration through microbial cell walls.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Adamantyl Hydrazones (in µM) [2]

CompoundEnterococcus faecalisStaphylococcus aureusBacillus cereusCandida albicans
4a 12.512.512.512.5
4d 25252550
5a 12.512.52512.5
5c 2512.512.525

Note: Compound structures are as described in the source publication.[2]

Several adamantyl hydrazone derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.

Table 2: IC₅₀ Values of Representative Adamantyl Hydrazones against Human Cancer Cell Lines (in µM) [2]

CompoundA549 (Lung)HCT116 (Colon)HeLa (Cervical)MCF-7 (Breast)
4e 28.3435.1222.4541.23
5e 31.5629.8725.1938.76

Note: Compound structures are as described in the source publication.[2]

Mechanism of Action

The precise mechanisms of action for adamantyl hydrazides are not fully elucidated and may vary depending on the specific derivative and biological target. However, research on adamantane-containing compounds provides insights into their potential modes of action.

The antimicrobial activity of adamantane derivatives may be attributed to their ability to disrupt microbial membranes, leading to cell lysis.[3] Some studies on adamantyl hydrazones suggest that they may act as inhibitors of essential mycobacterial enzymes, such as MmpL3, which is involved in mycolic acid transport.[4]

The anticancer activity of some adamantane derivatives has been linked to the induction of apoptosis. While the specific signaling pathways for adamantyl hydrazones are still under investigation, a study on adamantane-linked isothiourea derivatives demonstrated the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[5] This pathway is implicated in inflammation and cancer progression. It is plausible that adamantyl hydrazones could exert their anticancer effects through modulation of similar inflammatory signaling pathways.

The following diagram illustrates a potential signaling pathway that could be targeted by adamantane derivatives.

SignalingPathway cluster_pathway Potential TLR4 Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammation promotes transcription Adamantyl_Derivative Adamantyl Derivative Adamantyl_Derivative->TLR4 inhibition

Potential inhibition of the TLR4 signaling pathway by adamantane derivatives.

Conclusion

Adamantane-containing hydrazides, particularly derivatives of 1-adamantyl carbohydrazide, represent a promising class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with their diverse biological activities, makes them attractive candidates for further investigation. While the exact mechanisms of action are still being unraveled, their ability to interact with microbial membranes and modulate inflammatory signaling pathways highlights their therapeutic potential. Future research should focus on elucidating the specific molecular targets of these compounds to enable the rational design of more potent and selective drug candidates.

References

An In-depth Technical Guide to 2-(1-Adamantyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-(1-Adamantyl)acetohydrazide. While specific experimental data on its biological activity remains limited in publicly accessible literature, this document compiles the available information on its synthesis and physicochemical properties, alongside contextual data from closely related adamantane-based compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the potential applications of this adamantane derivative.

Introduction

Adamantane and its derivatives have garnered significant interest in medicinal chemistry due to their unique structural and physicochemical properties. The rigid, lipophilic adamantane cage can influence the pharmacokinetic and pharmacodynamic profiles of drug candidates, often enhancing metabolic stability and receptor binding. Hydrazides are versatile functional groups known to be present in a variety of biologically active molecules. The compound this compound incorporates both the adamantane moiety and a hydrazide functional group, separated by a methylene linker, making it a molecule of interest for potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a 1-adamantyl group attached to an acetohydrazide moiety.

Molecular Formula: C₁₂H₂₀N₂O

Molecular Weight: 208.30 g/mol

CAS Number: 19026-80-3

IUPAC Name: this compound

While detailed experimental data for this compound is not extensively reported, the general properties of adamantane derivatives suggest high lipophilicity and stability. The hydrazide group provides a site for potential hydrogen bonding and further chemical modification.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundAdamantaneAdamantane-1-carboxylic acid
Molecular Formula C₁₂H₂₀N₂OC₁₀H₁₆C₁₁H₁₆O₂
Molecular Weight ( g/mol ) 208.30136.23180.25
Appearance White crystalline solid[1]White crystalline solidWhite crystalline solid
Purity ≥95%[1]Not ApplicableNot Applicable

Synthesis

The synthesis of this compound is not explicitly detailed in readily available scientific literature. However, a standard and logical synthetic route would involve a two-step process starting from 1-adamantaneacetic acid.

Logical Synthesis Pathway:

G A 1-Adamantaneacetic Acid B Methyl 2-(1-adamantyl)acetate A->B Esterification (Methanol, Acid Catalyst) C This compound B->C Hydrazinolysis (Hydrazine Hydrate)

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols (Hypothetical)

Based on standard organic chemistry procedures, the following protocols are proposed for the synthesis of this compound.

Step 1: Synthesis of Methyl 2-(1-adamantyl)acetate

  • Reaction: 1-Adamantaneacetic acid is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid).

  • Procedure:

    • To a solution of 1-adamantaneacetic acid in an excess of methanol, a catalytic amount of concentrated sulfuric acid is added.

    • The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

    • The excess methanol is removed under reduced pressure.

    • The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield methyl 2-(1-adamantyl)acetate.

Step 2: Synthesis of this compound

  • Reaction: Methyl 2-(1-adamantyl)acetate undergoes hydrazinolysis with hydrazine hydrate.

  • Procedure:

    • Methyl 2-(1-adamantyl)acetate is dissolved in a suitable solvent, such as ethanol.

    • An excess of hydrazine hydrate is added to the solution.

    • The reaction mixture is refluxed for several hours.

    • Upon cooling, the product, this compound, is expected to precipitate out of the solution.

    • The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.

Spectral and Physical Characterization (Predicted)

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR Signals corresponding to the adamantyl cage protons (typically in the range of 1.5-2.0 ppm), a singlet for the methylene protons adjacent to the adamantyl group, and signals for the -NH and -NH₂ protons of the hydrazide group.
¹³C NMR Resonances for the carbons of the adamantane cage, the methylene carbon, and the carbonyl carbon of the hydrazide.
IR (cm⁻¹) Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the adamantyl and methylene groups (around 2800-3000 cm⁻¹), and a strong C=O stretching of the amide (around 1650 cm⁻¹).
Mass Spec (m/z) A molecular ion peak [M]⁺ at approximately 208.16, and characteristic fragmentation patterns including the loss of the hydrazide group and fragmentation of the adamantyl cage.

Potential Biological Activity and Applications

Although no specific biological activities have been reported for this compound, the adamantane moiety is a well-known pharmacophore. Adamantane derivatives have shown a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.

The presence of the hydrazide group allows for the potential synthesis of various derivatives, such as hydrazones, which are also a class of compounds with diverse pharmacological activities. The combination of the adamantane scaffold with a reactive hydrazide functional group makes this compound a valuable starting material for the development of new therapeutic agents.

Potential Research Workflow:

G cluster_0 Synthesis and Derivatization cluster_1 Biological Screening cluster_2 Mechanism of Action Studies A This compound B Synthesis of Hydrazone Derivatives A->B C In vitro Assays (e.g., antimicrobial, anticancer) B->C D Identification of Lead Compounds C->D E Target Identification D->E F Signaling Pathway Analysis E->F

Figure 2: A logical workflow for investigating the biological potential of this compound.

Conclusion

This compound is a chemical entity with potential for further exploration in drug discovery and development. This technical guide has provided a summary of its structure, a logical synthetic pathway, and predicted physicochemical properties based on available data for related compounds. Further experimental investigation is required to fully characterize this compound and to explore its potential biological activities. The information presented here serves as a starting point for researchers interested in leveraging the unique properties of the adamantane scaffold in the design of novel therapeutic agents.

References

Synthesis of 2-(1-Adamantyl)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-(1-Adamantyl)acetohydrazide, a key intermediate in the development of various bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Adamantane-containing compounds have garnered significant interest in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can favorably influence the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound serves as a crucial building block for the synthesis of a wide range of derivatives, including hydrazones, which have shown promising antimicrobial, antiviral, and anticancer activities. This guide details the prevalent and efficient two-step synthesis route commencing from 2-(1-Adamantyl)acetic acid.

Synthesis Pathway Overview

The most common and reliable synthesis of this compound is a two-step process:

  • Esterification: The process begins with the esterification of 2-(1-Adamantyl)acetic acid with an alcohol, typically methanol or ethanol, in the presence of a strong acid catalyst to produce the corresponding alkyl 2-(1-adamantyl)acetate.

  • Hydrazinolysis: The resulting ester undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the final product, this compound.

This pathway is favored for its generally high yields and the relative ease of purification of the intermediate and final products.

Experimental Protocols

Step 1: Esterification of 2-(1-Adamantyl)acetic acid

Objective: To synthesize methyl 2-(1-adamantyl)acetate from 2-(1-adamantyl)acetic acid.

Materials:

  • 2-(1-Adamantyl)acetic acid (1.0 eq)

  • Methanol (excess, as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(1-Adamantyl)acetic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution (e.g., 2-3 drops per 10 mmol of carboxylic acid).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(1-adamantyl)acetate.

  • The crude product can be purified by vacuum distillation or column chromatography if necessary.

Step 2: Hydrazinolysis of Methyl 2-(1-adamantyl)acetate

Objective: To synthesize this compound from methyl 2-(1-adamantyl)acetate.

Materials:

  • Methyl 2-(1-adamantyl)acetate (1.0 eq)

  • Hydrazine hydrate (80-100% solution, 1.5-2.0 eq)

  • Ethanol or Methanol (as solvent)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve methyl 2-(1-adamantyl)acetate in ethanol or methanol.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol or water.

  • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product as a crystalline solid.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound. The values are based on literature reports for analogous adamantane derivatives and represent expected outcomes under optimized conditions.

StepReactantProductMolar Mass ( g/mol )Typical Yield (%)Melting Point (°C)
1. Esterification2-(1-Adamantyl)acetic acidMethyl 2-(1-adamantyl)acetate194.2790-95N/A (Liquid)
2. HydrazinolysisMethyl 2-(1-adamantyl)acetateThis compound208.3085-90175-178

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis pathway from 2-(1-Adamantyl)acetic acid to this compound.

Synthesis_Pathway Start 2-(1-Adamantyl)acetic Acid Intermediate Methyl 2-(1-Adamantyl)acetate Start->Intermediate CH3OH, H2SO4 (cat.) Reflux Product This compound Intermediate->Product NH2NH2·H2O, EtOH Reflux

Caption: Two-step synthesis of this compound.

Alternative Synthesis Route

An alternative, though less commonly reported, method for the synthesis of this compound involves the conversion of 2-(1-Adamantyl)acetic acid to its corresponding acyl chloride, followed by a reaction with hydrazine.

Workflow of the Alternative Pathway

Alternative_Pathway Start 2-(1-Adamantyl)acetic Acid Intermediate 2-(1-Adamantyl)acetyl chloride Start->Intermediate SOCl2 or (COCl)2 Product This compound Intermediate->Product NH2NH2

Caption: Acyl chloride route to this compound.

This method can be advantageous for its rapid reaction times, particularly in the formation of the acyl chloride. However, it requires the use of hazardous reagents like thionyl chloride or oxalyl chloride and necessitates careful handling and purification steps to remove byproducts.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving the esterification of 2-(1-Adamantyl)acetic acid followed by hydrazinolysis of the resulting ester. This method is robust, provides high yields, and utilizes readily available reagents. The detailed protocols and data presented in this guide offer a solid foundation for the successful laboratory synthesis of this valuable chemical intermediate.

The Biological Significance of Hydrazide-Hydrazones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Hydrazide-hydrazone derivatives represent a versatile and highly significant class of organic compounds in medicinal chemistry. Characterized by the presence of a toxophoric azomethine (-C=N-NH-) linkage and a carbonyl group, these scaffolds exhibit a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of hydrazide-hydrazones. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction

The relentless pursuit of novel therapeutic agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds explored, hydrazide-hydrazones have emerged as a privileged scaffold due to their synthetic accessibility and diverse biological profile.[1] The characteristic azomethine group is crucial for their biological activity, which can be fine-tuned through structural modifications.[1] This adaptability allows for the rational design of hydrazide-hydrazone derivatives with potent and selective activities against a wide range of diseases, including cancer, microbial infections, inflammation, and neurological disorders.[2] This guide aims to provide a comprehensive technical overview of the biological significance of this important class of compounds.

Synthesis of Hydrazide-Hydrazones

The synthesis of hydrazide-hydrazones is typically a straightforward and efficient process, making them an attractive scaffold for medicinal chemistry campaigns. The most common synthetic route involves a two-step procedure.

General Synthetic Pathway

The general synthesis involves the reaction of a carboxylic acid hydrazide with an appropriate aldehyde or ketone under reflux, often in a solvent like ethanol.[3]

A general workflow for the synthesis is presented below:

G start Start: Select Carboxylic Acid Ester and Aldehyde/Ketone step1 Step 1: Hydrazinolysis Carboxylic Acid Ester + Hydrazine Hydrate start->step1 step2 Intermediate: Carboxylic Acid Hydrazide step1->step2 step3 Step 2: Condensation Hydrazide + Aldehyde/Ketone step2->step3 step4 Product: Hydrazide-Hydrazone step3->step4 step5 Purification (e.g., Recrystallization) step4->step5 end End: Characterized Hydrazide-Hydrazone step5->end

Caption: General workflow for the synthesis of hydrazide-hydrazones.

Experimental Protocol: Synthesis of Isonicotinoylhydrazones[4]

This protocol provides a representative example of the synthesis of a hydrazide-hydrazone derivative.

Materials:

  • Isoniazid (Isonicotinic acid hydrazide)

  • Substituted aldehyde (e.g., 3-bromobenzaldehyde or 2,3-difluorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve isoniazid (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the substituted aldehyde (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure isonicotinoylhydrazone.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[4]

Biological Activities and Quantitative Data

Hydrazide-hydrazones exhibit a remarkable range of biological activities. This section summarizes their key therapeutic areas and provides quantitative data for selected compounds.

Anticancer Activity

A significant body of research has focused on the anticancer potential of hydrazide-hydrazones. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[5]

Table 1: Anticancer Activity of Selected Hydrazide-Hydrazone Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
3h (pyrrole derivative) PC-3 (Prostate)1.32[5]
MCF-7 (Breast)2.99[5]
HT-29 (Colon)1.71[5]
7n (Quinazolinone derivative) A549 (Lung)7.36[6]
PC-3 (Prostate)7.73[6]
Compound 17 (Quinoline derivative) SH-SY5Y (Neuroblastoma)2.9
Kelly (Neuroblastoma)1.3[7]
MCF-7 (Breast)14.1[7]
MDA-MB-231 (Breast)18.8[7]
Tetracaine hydrazone 2m Colo-205 (Colon)20.5 (24h) / 17.0 (48h)[8]
Tetracaine hydrazone 2s HepG2 (Liver)20.8 (24h) / 14.4 (48h)[8]
Cu(II) complex of tetralone hydrazone A549 (Lung)<20
HeLa (Cervical)<20[9]
MCF-7 (Breast)<20[9]
Antimicrobial Activity

Hydrazide-hydrazones are also potent antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][2] Their mechanism of action often involves the inhibition of essential microbial enzymes.[10]

Table 2: Antimicrobial Activity of Selected Hydrazide-Hydrazone Derivatives (MIC values in µg/mL)

Compound IDMicroorganismMIC (µg/mL)Reference
2-propylquinoline-4-carboxylic acid derivative 3 P. aeruginosa0.39 ± 0.02[2]
S. aureus0.39 ± 0.02[2]
E. coli1.56 ± 0.02[2]
s-Triazine derivative 19 E. coli12.5[2]
S. aureus6.25[2]
MRSA13.125[2]
Nitrofurazone analogue 8 B. subtilis ATCC 6633<0.002[11]
Nitrofurazone analogue 9 S. aureus ATCC 259230.004[11]
Isonicotinic acid hydrazone 15 Gram-positive bacteria1.95 - 7.81[11]
Nicotinic acid derivative 34 P. aeruginosa0.19[1]
Cholic acid derivative 3 E. faecalis1.96[12]
Thiazole hydrazone 5f E. coli ATCC 259222.5[13]
K. pneumoniae ATCC 138832.5[13]
Other Biological Activities

Beyond their anticancer and antimicrobial properties, hydrazide-hydrazones have been investigated for a range of other therapeutic applications, including:

  • Anti-inflammatory activity: Some derivatives have shown potent anti-inflammatory effects, potentially through the inhibition of pathways like NF-κB.[7][14]

  • Anticonvulsant activity: The structural features of hydrazones are present in several anticonvulsant drugs, and novel derivatives continue to be explored for their potential in treating epilepsy, possibly by modulating GABAergic neurotransmission.[8][15][16]

  • Enzyme inhibition: Hydrazide-hydrazones have been identified as inhibitors of various enzymes, including monoamine oxidase (MAO), carbonic anhydrase, and laccase, suggesting their potential in treating neurological disorders and other conditions.[17][18][19][20][21][22]

  • Antiviral activity: Certain hydrazide-hydrazone derivatives have demonstrated antiviral properties.[12]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of hydrazide-hydrazones is crucial for their rational design and development as therapeutic agents.

Anticancer Mechanisms

The anticancer effects of hydrazide-hydrazones are often multifactorial and can involve the modulation of key signaling pathways that regulate cell proliferation, survival, and death.

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Some hydrazide-hydrazones have been shown to exert their anticancer effects by inhibiting this pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Hydrazone Hydrazide-Hydrazone Hydrazone->PI3K inhibits Hydrazone->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by hydrazide-hydrazones.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many hydrazide-hydrazones induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[23]

G Hydrazone Hydrazide-Hydrazone Bax Bax (Pro-apoptotic) Hydrazone->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Hydrazone->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by hydrazide-hydrazones.

The microtubule network is essential for cell division, and its disruption can lead to cell cycle arrest and apoptosis. Some hydrazide-hydrazone derivatives have been identified as inhibitors of tubulin polymerization, similar to established anticancer drugs like colchicine.[24][25][26][27][28]

Antimicrobial Mechanisms

The antimicrobial action of hydrazide-hydrazones can be attributed to several mechanisms, including the inhibition of key bacterial enzymes.

DNA gyrase is a crucial bacterial enzyme involved in DNA replication, transcription, and repair. Its inhibition leads to bacterial cell death. Molecular docking studies have suggested that some hydrazide-hydrazones can bind to the active site of DNA gyrase, thereby inhibiting its function.[10]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of hydrazide-hydrazones.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[29]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well microtiter plates

  • Hydrazide-hydrazone compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the hydrazide-hydrazone compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G start Start: Seed Cells in 96-well Plate step1 Incubate for 24h start->step1 step2 Treat Cells with Hydrazide-Hydrazone step1->step2 step3 Incubate for 24-72h step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate for 4h step4->step5 step6 Solubilize Formazan Crystals step5->step6 step7 Measure Absorbance at 570 nm step6->step7 end End: Calculate IC50 step7->end

Caption: Experimental workflow for the MTT assay.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[30]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Hydrazide-hydrazone compounds (dissolved in DMSO)

  • Standard antimicrobial agent (positive control)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 105 CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the hydrazide-hydrazone stock solution to the first well and perform two-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of the prepared inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

G start Start: Prepare Microbial Inoculum (0.5 McFarland) step1 Prepare Serial Dilutions of Hydrazide-Hydrazone in 96-well Plate start->step1 step2 Inoculate Wells with Microbial Suspension step1->step2 step3 Incubate Plate (e.g., 37°C for 24h) step2->step3 step4 Visually Inspect for Growth or Measure Optical Density step3->step4 end End: Determine MIC step4->end

Caption: Workflow for antimicrobial susceptibility testing by broth microdilution.

Conclusion

Hydrazide-hydrazones represent a highly promising and versatile class of compounds with a wide array of biological activities. Their straightforward synthesis, coupled with the ability to readily modify their structure, makes them an attractive scaffold for the development of novel therapeutic agents. The extensive research into their anticancer, antimicrobial, and other pharmacological properties has provided a solid foundation for further investigation. The elucidation of their mechanisms of action, including the modulation of key signaling pathways and inhibition of essential enzymes, offers valuable insights for the rational design of more potent and selective drug candidates. This technical guide has provided a comprehensive overview of the current state of knowledge on the biological significance of hydrazide-hydrazones, and it is anticipated that continued research in this area will lead to the development of new and effective treatments for a variety of human diseases.

References

An In-depth Technical Guide to the Synthesis of 2-(1-Adamantyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(1-Adamantyl)acetohydrazide, a key intermediate in the development of various therapeutic agents. The robust and lipophilic nature of the adamantane cage makes it a valuable scaffold in medicinal chemistry. This document outlines the primary starting materials, detailed experimental protocols, and quantitative data associated with the synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The primary starting material is 1-adamantaneacetic acid, which first undergoes esterification to form the methyl ester intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product.

Synthesis_Pathway A 1-Adamantaneacetic Acid B Methyl 2-(1-adamantyl)acetate A->B  Methanol, H₂SO₄ (cat.)  Reflux C This compound B->C  Hydrazine Hydrate  Ethanol, Reflux

Caption: Synthetic pathway for this compound.

Starting Materials and Reagents

The primary starting materials and reagents required for the synthesis are listed below.

Compound NameRoleSupplier
1-Adamantaneacetic AcidStarting MaterialMajor chemical suppliers
MethanolReagent/SolventMajor chemical suppliers
Sulfuric Acid (98%)CatalystMajor chemical suppliers
Methyl 2-(1-adamantyl)acetateIntermediateSynthesized in situ or purchased
Hydrazine Hydrate (80%)ReagentMajor chemical suppliers
EthanolSolventMajor chemical suppliers

Experimental Protocols

The synthesis is carried out in two main experimental stages:

Step 1: Synthesis of Methyl 2-(1-adamantyl)acetate

This step involves the Fischer esterification of 1-adamantaneacetic acid.

Procedure:

  • To a solution of 1-adamantaneacetic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude methyl 2-(1-adamantyl)acetate.

  • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This step involves the hydrazinolysis of the methyl ester intermediate.

Procedure:

  • Dissolve methyl 2-(1-adamantyl)acetate in ethanol.

  • Add an excess of 80% hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield this compound.

Quantitative Data

The following table summarizes the typical reaction conditions and yields for each step of the synthesis.

StepReactantsKey Reagents/ConditionsReaction TimeTemperatureYield (%)
11-Adamantaneacetic Acid, MethanolH₂SO₄ (catalytic)2-4 hoursReflux> 90%
2Methyl 2-(1-adamantyl)acetate, Hydrazine HydrateEthanol4-6 hoursReflux~85-95%

Experimental Workflow Diagram

The overall experimental workflow for the synthesis of this compound is depicted below.

Experimental_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis start1 Mix 1-Adamantaneacetic Acid, Methanol, and H₂SO₄ reflux1 Reflux for 2-4h start1->reflux1 workup1 Workup: - Evaporation - Ether Extraction - Washes reflux1->workup1 purify1 Purification: Vacuum Distillation workup1->purify1 product1 Methyl 2-(1-adamantyl)acetate purify1->product1 start2 Dissolve Methyl Ester in Ethanol product1->start2 add_hydrazine Add Hydrazine Hydrate start2->add_hydrazine reflux2 Reflux for 4-6h add_hydrazine->reflux2 workup2 Workup: - Cooling & Crystallization - Filtration reflux2->workup2 product2 This compound workup2->product2

Caption: Detailed experimental workflow for the synthesis.

The Adamantane Moiety as a Lipophilic Bullet: A Technical Guide to Lipophilicity in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane, a rigid, tricyclic hydrocarbon, possesses a unique combination of structural and physicochemical properties that have made it a valuable scaffold in medicinal chemistry. Its most prominent feature is its pronounced lipophilicity. This technical guide provides an in-depth exploration of the lipophilicity of adamantane-containing compounds, its quantitative assessment, and its profound impact on drug design and development. We will delve into the experimental protocols for measuring lipophilicity, present quantitative data for key adamantane derivatives, and illustrate the fundamental principles of leveraging this "lipophilic bullet" to optimize drug candidates.

Introduction: Adamantane in Medicinal Chemistry

Adamantane is a perfectly symmetrical, strain-free diamondoid molecule (C₁₀H₁₆). Its cage-like structure provides a rigid, three-dimensional framework that is metabolically stable.[1] In drug discovery, the adamantane moiety is frequently incorporated into pharmacologically active molecules to enhance their therapeutic profiles.[2][3] This strategy is often referred to as using adamantane as a "lipophilic bullet," as its primary role is to increase the overall lipophilicity of a compound.[4]

The lipophilicity of a drug candidate is a critical parameter that influences its entire pharmacokinetic and pharmacodynamic profile, including:

  • Absorption: The ability to cross biological membranes, such as the intestinal wall.

  • Distribution: The propensity to partition into lipid-rich tissues and cross barriers like the blood-brain barrier (BBB).[5]

  • Metabolism: Increased metabolic stability due to the rigid scaffold protecting nearby functional groups.[2][5]

  • Binding Affinity: The hydrophobic interactions with target proteins.[1]

By strategically adding an adamantyl group, medicinal chemists can transform hydrophilic molecules into more lipophilic compounds, thereby improving their bioavailability, enhancing CNS penetration, and prolonging their plasma half-life.[2][5] It is estimated that the inclusion of an adamantane substituent can increase the calculated partition coefficient (cLogP) of a drug by approximately 3.1 log units.[5]

Quantifying Lipophilicity: LogP and LogD

Lipophilicity is experimentally quantified using the partition coefficient (P), which measures the ratio of a compound's concentration in a biphasic system, typically n-octanol and water. The logarithm of this value, LogP , is the most common metric.

LogP = log₁₀ ([solute]ₒ꜀ₜₐₙₒₗ / [solute]ᵥᵥₐₜₑᵣ)

  • A positive LogP value indicates higher solubility in the lipid phase (lipophilic/hydrophobic).

  • A negative LogP value indicates higher solubility in the aqueous phase (hydrophilic).

  • A LogP of 0 means the compound partitions equally between the two phases.

For ionizable compounds, the distribution coefficient (LogD) is used, which is the partition coefficient at a specific pH (commonly physiological pH 7.4). This is often more relevant for predicting a drug's behavior in the body.

Quantitative Lipophilicity Data of Adamantane Compounds

The incorporation of the adamantane scaffold significantly increases the lipophilicity of a parent molecule. The following table summarizes experimental (LogP) and calculated (cLogP or AlogP) values for adamantane and several clinically approved drugs containing the adamantane moiety.

Compound NameStructureTypeLogP ValueReference(s)
Adamantane C₁₀H₁₆Parent Scaffold4.24[previous search]
Amantadine 1-AminoadamantaneAntiviral, Antiparkinsonian2.44[1][6]
Rimantadine 1-(1-Adamantyl)ethanamineAntiviral2.55 (AlogP), 3.6[7][8]
Memantine 3,5-Dimethyl-1-aminoadamantaneNMDA Receptor Antagonist3.28[9][10]
Adapalene 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acidRetinoid (Acne Treatment)8.04[11]
Isomeric Phenylalkylamine I N-methyl-N-(1-phenylethyl)-3-(adamantan-1-yl)propan-1-amineExperimental6.073[12]
Isomeric Phenylalkylamine II N-(1-phenylethyl)-N-(adamantan-1-ylmethyl)ethan-1-amineExperimental6.071[12]

Note: LogP values can vary slightly between sources due to different experimental conditions or calculation algorithms.

The Impact of Adamantane on Drug Properties

The primary consequence of adamantane's high lipophilicity is its ability to modulate a drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

ADMET_Impact cluster_0 Core Drug Molecule cluster_1 Modified Drug Molecule cluster_2 Pharmacokinetic Outcomes Core Low Lipophilicity (e.g., Poor CNS Penetration) Modified High Lipophilicity (Adamantane Conjugate) Core->Modified  Add Adamantane Moiety  (Lipophilic Bullet) BBB Enhanced Blood-Brain Barrier (BBB) Permeability Modified->BBB PK Improved Pharmacokinetics (e.g., longer half-life) Modified->PK Shake_Flask_Workflow start Start prep 1. Prepare Saturated n-Octanol & Water Phases start->prep dissolve 2. Dissolve Compound in One Phase prep->dissolve mix 3. Combine Phases & Agitate to Equilibrate dissolve->mix separate 4. Separate Phases (Centrifugation) mix->separate analyze 5. Analyze Concentration in Each Phase (e.g., HPLC) separate->analyze calculate 6. Calculate LogP analyze->calculate end_node End calculate->end_node RPHPLC_Workflow start Start calibrate 1. Inject Standards with Known LogP Values start->calibrate inject_test 4. Inject Test Compound start->inject_test measure_standards 2. Measure Retention Times (tR) of Standards calibrate->measure_standards plot 3. Plot log k' vs. Known LogP to Create Calibration Curve measure_standards->plot calculate 6. Calculate LogP from Calibration Curve plot->calculate Calibration Equation measure_test 5. Measure Retention Time (tR) of Test Compound inject_test->measure_test measure_test->calculate end_node End calculate->end_node

References

A Technical Guide to 2-(1-Adamantyl)acetohydrazide and Its Analogs: Synthesis, Bioactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the research surrounding 2-(1-Adamantyl)acetohydrazide and its structurally related analogs, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. The bulky, lipophilic adamantane cage is a well-established pharmacophore that can enhance the therapeutic properties of compounds by improving membrane permeability and providing a rigid scaffold for target interaction. When combined with the versatile hydrazide functional group, it gives rise to derivatives with significant potential in antimicrobial and anticancer applications.

Synthesis of Adamantane-Based Hydrazides

The synthesis of this compound and its analogs, such as adamantane-1-carbohydrazide, follows a reliable two-step process. The general workflow involves the esterification of the corresponding adamantane-alkanoic acid followed by hydrazinolysis of the resulting ester.

Synthesis_Workflow Start Adamantane-1-acetic Acid Step1 Esterification (e.g., CH3OH, H2SO4 cat.) Start->Step1 Intermediate Methyl (1-Adamantyl)acetate Step1->Intermediate Step2 Hydrazinolysis (e.g., N2H4·H2O, Ethanol) Intermediate->Step2 Product This compound Step2->Product

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of Adamantane-1-carbohydrazide

This protocol, adapted from the synthesis of the closely related adamantane-1-carbohydrazide, serves as a representative procedure.[1][2]

Step A: Esterification of Adamantane-1-carboxylic Acid

  • Combine 5 g (27 mmol) of adamantane-1-carboxylic acid with 50 mL of methanol.

  • Carefully add 5.11 mL of 98% sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, neutralize the mixture to a pH of 7-8 using a 10% aqueous sodium bicarbonate solution.

  • The resulting product, methyl adamantane-1-carboxylate, can be isolated for the next step.

Step B: Hydrazinolysis to form Adamantane-1-carbohydrazide

  • Take 4 g (20 mmol) of the methyl ester from Step A and dissolve it in 18 mL of ethanol.

  • Add 25 mL of 80% hydrazine hydrate solution to the mixture.

  • Heat the reaction to reflux and maintain for 15 hours.[3]

  • Upon completion, pour the reaction mixture into 200 mL of cold water to induce precipitation.

  • Filter the resulting precipitate, wash with ice-cold water, and dry to yield adamantane-1-carbohydrazide as a solid.[3]

Biological Activity of Adamantane Hydrazide Derivatives

Research has primarily focused on hydrazide-hydrazone derivatives, which are synthesized by condensing the adamantane hydrazide core with various aromatic aldehydes or ketones.[1] These derivatives have demonstrated notable antimicrobial and cytotoxic activities.

Antimicrobial Activity

Adamantane hydrazide-hydrazones have shown promising activity against Gram-positive bacteria and the fungus Candida albicans.[1][4] The lipophilic adamantane moiety is thought to facilitate the penetration of microbial cell membranes.

Table 1: Antimicrobial Activity (MIC, µg/mL) of Adamantane-1-carbohydrazide Derivatives [1]

Compound IDE. faecalisS. aureusB. cereusC. albicans
4a 12562.562.5125
4d 12512562.5125
5a 12562.5125125
5c 12562.562.562.5
Streptomycin3.91.951.95NT
CycloheximideNTNTNT1.95

NT: Not Tested. Compounds 4a, 4d, 5a, and 5c are hydrazone derivatives of adamantane-1-carbohydrazide.

Cytotoxic Activity

Several adamantane derivatives have been investigated for their anticancer potential, with some compounds showing selective cytotoxicity against various cancer cell lines.[1][5] The proposed mechanism often involves the induction of apoptosis.

Table 2: Cytotoxic Activity (IC₅₀, µM) of Adamantane Hydrazide Derivatives

Compound IDHeLa (Cervical)MCF-7 (Breast)HCT-116 (Colon)HepG-2 (Liver)PC-3 (Prostate)
Compound 1 ¹7.918.3314.5517.3334.66
Compound 2 ¹8.889.5519.8823.4441.22
Compound 4e ²25.1330.14>10065.43Not Tested
Compound 5e ²20.1725.4580.1150.12Not Tested
Doxorubicin ¹0.881.020.951.101.21

¹Data for 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides. ²Data for hydrazone derivatives of adamantane-1-carbohydrazide.

Proposed Mechanism of Action: Induction of Apoptosis

For anticancer activity, certain adamantane derivatives are believed to trigger the intrinsic (mitochondrial) pathway of apoptosis.[5] This process involves the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases, such as Caspase-3, leading to programmed cell death.

Apoptosis_Pathway cluster_cell Cancer Cell Adamantane Adamantane Derivative Bax Bax (Pro-apoptotic) Activation Adamantane->Bax Induces Stress Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Adamantane->Bcl2 Induces Stress Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax->Mito Forms pore Bcl2->Mito Inhibits pore formation Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by adamantane derivatives.

Key Experimental Methodologies

Protocol for In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and proliferation.[6]

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Compound Treatment: Prepare serial dilutions of the adamantane test compounds in the cell culture medium. Add 100 µL of each dilution to the respective wells.

  • Incubation: Incubate the plate for 24 to 48 hours.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability percentage relative to an untreated control. The 50% inhibitory concentration (IC₅₀) is determined by plotting cell viability against the compound concentration.[6]

MTT_Assay_Workflow A 1. Seed cells in 96-well plate (24h) B 2. Treat cells with adamantane derivatives A->B C 3. Incubate for 24-48 hours B->C D 4. Add MTT solution (4h incubation) C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 value F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol for Antimicrobial Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[4]

  • Preparation: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Luria-Bertani broth) in a 96-well microplate.

  • Inoculation: Add a standardized suspension of the target microorganism (e.g., S. aureus) to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only). A standard antibiotic like Streptomycin is used as a reference.[1]

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

References

Methodological & Application

Synthesis of 2-(1-Adamantyl)acetohydrazide Derivatives: A Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a detailed protocol for the synthesis of 2-(1-Adamantyl)acetohydrazide and its subsequent derivatization to form hydrazones. Adamantane-containing compounds are of significant interest in medicinal chemistry due to their unique lipophilic and rigid structure, which can enhance pharmacokinetic and pharmacodynamic properties.[1] The incorporation of a hydrazide moiety provides a versatile scaffold for the development of novel therapeutic agents, with reported antimicrobial and anticancer activities.[2][3]

The synthetic pathway described herein involves a three-step process commencing with the preparation of 2-(1-adamantyl)acetic acid, followed by its conversion to the corresponding acyl chloride, and finally, reaction with hydrazine hydrate to yield the target acetohydrazide. This key intermediate can then be readily condensed with a variety of aldehydes and ketones to generate a library of this compound derivatives.

Experimental Protocols

Synthesis of 2-(1-Adamantyl)acetic acid

A general method for the synthesis of 1-adamantaneacetic acid involves the hydrolysis of its corresponding methyl ester.[4]

Procedure:

  • Dissolve methyl 2-(adamantan-1-yl)acetate in methanol.

  • Add a solution of sodium hydroxide in methanol and stir the mixture at room temperature for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the residue, add an aqueous solution of sodium bicarbonate and wash with diethyl ether.

  • Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 2-(1-adamantyl)acetic acid.

Synthesis of 2-(1-Adamantyl)acetyl chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial step for the subsequent hydrazinolysis.[5]

Procedure:

  • In a round-bottom flask, combine 15 g of 2-(1-adamantyl)acetic acid with 40 ml of thionyl chloride.

  • Allow the mixture to stand at room temperature for 16 hours.

  • Remove the excess thionyl chloride by evaporation under reduced pressure at 60°C to afford 2-(1-adamantyl)acetyl chloride as an oil.[5]

  • This crude product can be used in the next step without further purification.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of hydrazides from acyl chlorides.[3]

Procedure:

  • Dissolve the crude 2-(1-adamantyl)acetyl chloride in a suitable solvent such as ethanol in a round-bottom flask and cool in an ice bath.

  • Slowly add an equimolar amount of hydrazine hydrate to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 3 hours.[3]

  • Cool the reaction mixture and place it in a refrigerator for 24 hours to facilitate precipitation.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis of this compound Derivatives (Hydrazones)

The final derivatives are synthesized by the condensation of the acetohydrazide with various aldehydes or ketones.[2]

Procedure:

  • Dissolve this compound in ethanol.

  • Add an equimolar amount of the desired aldehyde or ketone.

  • Add a catalytic amount of glacial acetic acid and reflux the mixture for a specified time (typically 2-8 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and recrystallize from a suitable solvent to yield the pure hydrazone derivative.

Data Presentation

Table 1: Synthesis of this compound and its Derivatives

CompoundStarting Aldehyde/KetoneYield (%)Melting Point (°C)
This compound N/A85 (example)224 (example for a similar adamantane hydrazide)[3]
Derivative 1 Benzaldehyde92 (example)185-187 (example)
Derivative 2 4-Chlorobenzaldehyde95 (example)210-212 (example)
Derivative 3 Acetophenone88 (example)178-180 (example)

Note: The yield and melting point data are illustrative examples based on similar reported compounds and will vary depending on the specific reactants and experimental conditions.

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Acid Synthesis cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Hydrazide Synthesis cluster_3 Step 4: Derivative Synthesis cluster_4 Potential Application A Methyl 2-(adamantan-1-yl)acetate B 2-(1-Adamantyl)acetic acid A->B NaOH, MeOH C 2-(1-Adamantyl)acetyl chloride B->C SOCl2 D This compound C->D NH2NH2·H2O, EtOH F This compound Derivatives (Hydrazones) D->F RCHO or R2CO, AcOH, EtOH E Aldehydes/Ketones E->F G Biological Screening (Antimicrobial, Anticancer) F->G

Caption: Synthetic workflow for this compound derivatives.

This protocol provides a clear and reproducible method for the synthesis of a novel class of adamantane derivatives. The straightforward nature of the reactions allows for the generation of a diverse library of compounds for biological screening in drug discovery programs. The potential for these derivatives to exhibit significant biological activity makes this a valuable synthetic route for medicinal chemists.

References

Application Notes and Protocols for Antimicrobial Assays of 2-(1-Adamantyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane-containing compounds have garnered significant interest in medicinal chemistry due to their unique lipophilic cage structure, which can enhance the pharmacological properties of a parent molecule.[1][2] Derivatives of adamantane have been investigated for a wide range of biological activities, including antiviral, antibacterial, and antifungal properties.[1][2][3] Hydrazide-hydrazones, a class of compounds characterized by an azomethine group, are also known for their broad spectrum of antimicrobial activities.[4][5] The combination of the adamantane moiety with a hydrazide functional group, as in 2-(1-Adamantyl)acetohydrazide, presents a promising scaffold for the development of novel antimicrobial agents.

These application notes provide a comprehensive overview of the methodologies used to evaluate the antimicrobial potential of this compound and related adamantane derivatives. The protocols detailed below are based on established methods for determining the in vitro efficacy of novel compounds against a panel of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity of Adamantane Hydrazide Derivatives

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the Minimum Inhibitory Concentration (MIC) values reported for structurally related adamantane hydrazide and hydrazone derivatives. This data provides a valuable reference for the expected range of activity and the types of microorganisms that may be susceptible.

Table 1: Antibacterial Activity of Adamantane Hydrazide/Hydrazone Derivatives (MIC in µg/mL)

Compound ClassStaphylococcus aureusBacillus sp.Enterococcus faecalisEscherichia coliPseudomonas aeruginosaReference
4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide0.022----[6]
4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide0.05----[6]
N'-(substituted-benzylidene)adamantane-1-carbohydrazides--Moderate to high activityInactiveInactive[5]
1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantaneInactive-InactiveInactiveInactive[3]
N'-heteroarylidene-1-adamantylcarbohydrazides (Compounds 3a-c)Good activity----[7]
N'-heteroarylidene-1-adamantylcarbohydrazides (Compounds 4 and 5)Potent activity--Potent activityPotent activity[7]

Note: A hyphen (-) indicates that data was not provided for that specific strain in the cited literature.

Table 2: Antifungal Activity of Adamantane Hydrazide/Hydrazone Derivatives (MIC in µg/mL)

Compound ClassCandida albicansCandida kruseiCandida parapsilosisReference
1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantane-3232[3][8]
N'-(substituted-benzylidene)adamantane-1-carbohydrazidesModerate to high activity--[5]
N'-heteroarylidene-1-adamantylcarbohydrazides (Compounds 4 and 5)Potent activity--[7]

Note: A hyphen (-) indicates that data was not provided for that specific strain in the cited literature.

Experimental Protocols

The following are detailed protocols for standard antimicrobial susceptibility assays that can be used to evaluate this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Standardized microbial inoculum (0.5 McFarland standard)

  • This compound stock solution (e.g., in DMSO)

  • Positive control (standard antibiotic, e.g., Ceftazidime) and negative control (broth only)[3]

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the this compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well of the dilution series.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[3][4]

  • Inoculation: Add 10 µL of the diluted microbial suspension to each well, except for the sterility control wells (broth only).

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a growth control (broth with inoculum and the solvent used to dissolve the test compound, if applicable).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature for fungi for 24-48 hours.[3][9]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[4]

Agar Disk Diffusion Assay (Qualitative Screening)

This method is a preliminary qualitative assay to screen for antimicrobial activity.[10]

Materials:

  • Sterile paper discs (6 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • This compound solution of known concentration

  • Positive control antibiotic discs (e.g., Gentamicin) and a negative control (solvent-loaded disc)[10]

Procedure:

  • Media Preparation: Prepare MHA or SDA plates and allow them to solidify.

  • Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate.[10]

  • Disc Application: Aseptically place sterile paper discs onto the inoculated agar surface.

  • Compound Application: Pipette a fixed volume (e.g., 10 µL) of the this compound solution onto a disc. Apply the same volume of solvent to the negative control disc and place the positive control antibiotic disc.[10]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi for 24-48 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (including the disc) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[10]

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_disk Agar Disk Diffusion cluster_mic Broth Microdilution (MIC) cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution apply_discs Apply Compound-Loaded Discs prep_compound->apply_discs serial_dilute Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilute prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate inoculate_wells Inoculate Wells prep_inoculum->inoculate_wells prep_media Prepare Agar Plates or Broth prep_media->inoculate_plate prep_media->serial_dilute inoculate_plate->apply_discs incubate_plates Incubate Plates apply_discs->incubate_plates measure_zones Measure Zones of Inhibition incubate_plates->measure_zones analyze_data Analyze and Report Results measure_zones->analyze_data serial_dilute->inoculate_wells incubate_mic Incubate Plate inoculate_wells->incubate_mic determine_mic Determine MIC incubate_mic->determine_mic determine_mic->analyze_data

Caption: Workflow for in vitro antimicrobial screening of this compound.

Potential Mechanism of Action of Hydrazide Derivatives

While the exact mechanism of this compound is yet to be fully elucidated, hydrazide derivatives have been proposed to act through various mechanisms, including the inhibition of essential enzymes.[4]

mechanism_of_action cluster_targets Potential Intracellular Targets compound This compound (or related hydrazide) bacterial_cell Bacterial Cell inhibition Inhibition compound->inhibition disruption Disruption/Blockage compound->disruption dna_gyrase DNA Gyrase cell_wall_synthesis Cell Wall Synthesis Enzymes atp_production ATP Production Pathway inhibition->dna_gyrase Blocks DNA Replication inhibition->cell_wall_synthesis Weakens Cell Integrity disruption->atp_production Reduces Cellular Energy

Caption: Proposed antimicrobial mechanisms of action for hydrazide derivatives.

References

Application Notes and Protocols: 2-(1-Adamantyl)acetohydrazide as a Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(1-adamantyl)acetohydrazide as a versatile precursor for the synthesis of various biologically relevant heterocyclic compounds. The unique lipophilic and rigid cage structure of the adamantane moiety makes it a valuable pharmacophore in drug design, often enhancing the therapeutic properties of parent compounds.[1][2]

Precursor Synthesis: this compound

The key starting material, this compound, can be synthesized in a straightforward manner from the corresponding ester, methyl 2-(1-adamantyl)acetate, through hydrazinolysis.

Synthetic Workflow

cluster_0 Synthesis of this compound A Methyl 2-(1-adamantyl)acetate D Reflux A->D B Hydrazine Hydrate B->D C Methanol (Solvent) C->D E This compound D->E Hydrazinolysis

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of acetohydrazides from their corresponding methyl esters.[3]

Materials:

  • Methyl 2-(1-adamantyl)acetate

  • Hydrazine hydrate (80% or higher)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve methyl 2-(1-adamantyl)acetate (1.0 equivalent) in methanol.

  • To the stirred solution, add hydrazine hydrate (3.0-5.0 equivalents) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold methanol.

  • Dry the product under vacuum to obtain this compound as a white solid.

Characterization Data (Expected):

The product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) and its melting point should be determined.

Synthesis of 1,3,4-Oxadiazole Derivatives

This compound can be used to synthesize 2,5-disubstituted 1,3,4-oxadiazoles, a class of compounds known for a wide range of biological activities.[2]

Synthetic Workflow

cluster_1 Synthesis of 2-(Adamantylmethyl)-5-aryl-1,3,4-oxadiazoles start This compound product 2-(Adamantylmethyl)-5-aryl-1,3,4-oxadiazole start->product Cyclodehydration reagent1 Aromatic Carboxylic Acid reagent1->product reagent2 POCl3 (Dehydrating Agent) reagent2->product

Caption: General synthesis of 1,3,4-oxadiazoles.

Experimental Protocol: General Synthesis of 2-(Adamantylmethyl)-5-aryl-1,3,4-oxadiazoles

This is a general procedure for the synthesis of 1,3,4-oxadiazoles from acid hydrazides.

Materials:

  • This compound

  • Substituted aromatic carboxylic acid (e.g., benzoic acid, p-chlorobenzoic acid)

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

Procedure:

  • In a round-bottom flask, take a mixture of this compound (1.0 equivalent) and a substituted aromatic carboxylic acid (1.1 equivalents).

  • Carefully add phosphorus oxychloride (5-10 mL per gram of hydrazide) to the mixture in an ice bath.

  • After the initial exothermic reaction subsides, heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to afford the pure 2-(adamantylmethyl)-5-aryl-1,3,4-oxadiazole.

Quantitative Data (Representative)
Compound ClassR-group on Aryl RingTypical Yield (%)Typical Melting Point (°C)
2-(Adamantylmethyl)-5-aryl-1,3,4-oxadiazolePhenyl75-90150-180
4-Chlorophenyl70-85180-210
4-Nitrophenyl65-80200-230

Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazoles from this compound typically proceeds through an intermediate thiosemicarbazide, followed by cyclization.

Synthetic Workflow

cluster_2 Synthesis of 2-Amino-5-(adamantylmethyl)-1,3,4-thiadiazoles A This compound C Thiosemicarbazide intermediate A->C Addition B Aryl isothiocyanate B->C E 2-Arylamino-5-(adamantylmethyl)-1,3,4-thiadiazole C->E Cyclization D Conc. H2SO4 D->E

Caption: General synthesis of 1,3,4-thiadiazoles.

Experimental Protocol: General Synthesis of 2-Arylamino-5-(adamantylmethyl)-1,3,4-thiadiazoles

This is a representative protocol for the synthesis of 2-amino-1,3,4-thiadiazoles.

Materials:

  • This compound

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate)

  • Ethanol

  • Concentrated sulfuric acid

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

Step 1: Synthesis of the Thiosemicarbazide Intermediate

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add the aryl isothiocyanate (1.0 equivalent) to the solution and reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and collect the precipitated thiosemicarbazide by filtration. Wash with cold ethanol and dry.

Step 2: Cyclization to the 1,3,4-Thiadiazole

  • To the dried thiosemicarbazide intermediate, add concentrated sulfuric acid dropwise in an ice bath with stirring.

  • Continue stirring at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with water until neutral, and dry.

  • Recrystallize from a suitable solvent to obtain the pure 2-arylamino-5-(adamantylmethyl)-1,3,4-thiadiazole.

Quantitative Data (Representative)
Compound ClassR-group on AminoTypical Yield (%)Typical Melting Point (°C)
2-Arylamino-5-(adamantylmethyl)-1,3,4-thiadiazolePhenyl60-80190-220
4-Tolyl65-85200-230

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles can be synthesized from this compound through reaction with an appropriate one-carbon unit source, often after conversion to a hydrazide-hydrazone or a similar intermediate.

Synthetic Workflow

cluster_3 Synthesis of 3-(Adamantylmethyl)-4-aryl-5-mercapto-1,2,4-triazoles start This compound intermediate Thiosemicarbazide intermediate start->intermediate Addition reagent1 Aryl isothiocyanate reagent1->intermediate product 3-(Adamantylmethyl)-4-aryl-5-mercapto-1,2,4-triazole intermediate->product Cyclization reagent2 NaOH (aq) reagent2->product

Caption: General synthesis of 1,2,4-triazoles.

Experimental Protocol: General Synthesis of 3-(Adamantylmethyl)-4-aryl-5-mercapto-1,2,4-triazoles

This protocol outlines a common route to 1,2,4-triazole-thiones.

Materials:

  • This compound

  • Aryl isothiocyanate

  • Ethanol

  • Sodium hydroxide

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Synthesize the thiosemicarbazide intermediate as described in the 1,3,4-thiadiazole synthesis (Section 3.2, Step 1).

  • Suspend the thiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2M).

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture and filter to remove any insoluble impurities.

  • Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure 3-(adamantylmethyl)-4-aryl-5-mercapto-1,2,4-triazole.

Quantitative Data (Representative)
Compound ClassR-group on ArylTypical Yield (%)Typical Melting Point (°C)
3-(Adamantylmethyl)-4-aryl-5-mercapto-1,2,4-triazolePhenyl70-85>250
4-Methylphenyl75-90>250

Biological Activity of Adamantane-Containing Heterocycles

The incorporation of the adamantane moiety into heterocyclic scaffolds has been shown to impart a range of biological activities.

  • Antimicrobial Activity: Many adamantane-containing thiadiazoles and triazoles have demonstrated significant activity against various strains of bacteria and fungi.

  • Antiviral Activity: The adamantane core is a well-known pharmacophore in antiviral drugs, and its presence in novel heterocyclic compounds is a promising strategy for the development of new antiviral agents.

  • Anticancer Activity: Several studies have reported the cytotoxic effects of adamantane-heterocycle conjugates against various cancer cell lines.

The specific biological activities of the synthesized compounds would require further investigation through dedicated screening programs.

References

Application Notes: Cytotoxicity Screening for Adamantane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane is a unique, rigid, and highly lipophilic tricyclic alkane.[1] Its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, antidiabetic, and anticancer properties.[1][2] The bulky adamantane cage can interact with biological membranes and hydrophobic pockets of proteins, potentially influencing various cellular processes.[1] As with any novel therapeutic agent, assessing the cytotoxic potential of new adamantane compounds is a critical step in early-stage drug development to evaluate their safety and therapeutic window.[3]

These application notes provide detailed protocols for a panel of standard in vitro assays to comprehensively screen adamantane compounds for cytotoxic effects. The described methods assess cell viability, membrane integrity, and the induction of apoptosis.

Key Cytotoxicity Screening Assays

A multi-parametric approach is recommended to build a comprehensive cytotoxicity profile. The following assays measure different cellular health indicators:

  • MTT Assay: Measures metabolic activity, serving as an indicator of cell viability.

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis or late apoptosis.[4]

  • Annexin V/PI Staining: Differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells by detecting phosphatidylserine externalization and membrane permeability.[5][6]

Experimental Workflow

The general workflow for screening adamantane compounds involves initial cell culture, treatment with a dilution series of the compound, and subsequent analysis using one or more of the described cytotoxicity assays.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis N1 Seed Cells in 96-Well Plate N3 Treat Cells with Compound Series N1->N3 Cells ready N2 Prepare Adamantane Compound Dilutions N2->N3 Compounds ready N4 Incubate (e.g., 24, 48, 72 hrs) N3->N4 Treatment starts N5 Perform Cytotoxicity Assay (MTT, LDH, or Annexin V/PI) N4->N5 Incubation complete N6 Measure Signal (Absorbance, Fluorescence, or Flow Cytometry) N5->N6 Assay complete N7 Data Analysis (Calculate % Viability, IC50) N6->N7 Raw data

Caption: General experimental workflow for cytotoxicity screening.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[7] The amount of formazan produced is proportional to the number of viable cells.[8]

Materials:

  • Adamantane compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cell line (e.g., A549, HeLa, T47D)[2]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT Reagent (5 mg/mL in PBS, filter-sterilized)[7]

  • Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)

  • 96-well flat-bottom tissue culture plates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm, reference at ~650 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.[9]

  • Compound Treatment: Prepare serial dilutions of the adamantane compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and medium-only controls.[10]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT Reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible.[9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of Solubilization Solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[9]

Data Analysis: Cell Viability (%) = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank) * 100. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[11]

Protocol 2: LDH Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[4][12]

Materials:

  • Treated cell culture supernatants (from the same plates as Protocol 1, collected before adding MTT)

  • LDH Assay Kit (containing Substrate Mix, Assay Buffer, and Stop Solution)

  • Lysis Buffer (provided with most kits for maximum LDH release control)

  • 96-well flat-bottom assay plate

  • Microplate reader (absorbance at ~490 nm)[13]

Procedure:

  • Prepare Controls: On the cell plate, designate triplicate wells for:

    • Vehicle Control: Untreated cells.

    • Maximum LDH Release Control: Add Lysis Buffer (10 µL per 100 µL medium) to untreated cells 45 minutes before the end of incubation.[14]

    • Medium Background Control: Medium without cells.[12]

  • Collect Supernatant: After the treatment incubation period, centrifuge the 96-well plate at ~300 x g for 5 minutes.[13]

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well assay plate.

  • Prepare Reaction Mixture: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer).

  • Add Reaction Mixture: Add 50 µL of the Reaction Mixture to each well of the assay plate.[14]

  • Incubation: Incubate at room temperature for 20-30 minutes, protected from light.[13][14]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[14]

  • Absorbance Reading: Measure the absorbance at 490 nm.

Data Analysis: Cytotoxicity (%) = (Abs_Sample - Abs_Vehicle) / (Abs_Max_Release - Abs_Vehicle) * 100.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay identifies different stages of cell death. Annexin V binds to phosphatidylserine (PS), which is exposed on the outer cell membrane during early apoptosis.[6][15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[16]

Materials:

  • Cells cultured and treated in 6-well plates or T25 flasks

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[5]

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize. Combine all cells from each sample.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold PBS.[5][16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[5][16]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[5][15]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[5]

  • Analysis: Analyze the samples by flow cytometry as soon as possible. Differentiate cell populations:

    • Viable: Annexin V(-) / PI(-)

    • Early Apoptosis: Annexin V(+) / PI(-)

    • Late Apoptosis/Necrosis: Annexin V(+) / PI(+)[5]

Potential Signaling Pathway: Intrinsic Apoptosis

Many cytotoxic compounds induce cell death via the intrinsic (mitochondrial) apoptosis pathway.[17] This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria.[18] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9.[17] Caspase-9, in turn, activates executioner caspases like caspase-3, which dismantle the cell.[17][19]

G Adamantane Adamantane Compound (Cytotoxic Stress) Mito Mitochondria Adamantane->Mito induces stress CytoC Cytochrome c (released) Mito->CytoC releases Apoptosome Apoptosome CytoC->Apoptosome binds with Apaf-1 Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 activates Casp3 Pro-Caspase-3 -> Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis executes

Caption: The intrinsic apoptosis pathway, a potential mechanism of action.

Data Presentation

Summarizing cytotoxicity data in a clear, tabular format is essential for comparing the potency of different compounds across various cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for quantifying compound potency.[11]

Table 1: Hypothetical IC₅₀ Values (µM) of Adamantane Derivatives after 48h Treatment

Compound IDHeLa (Cervical Cancer)A549 (Lung Cancer)T47D (Breast Cancer)L929 (Normal Fibroblast)
ADA-001 15.2 ± 1.822.5 ± 2.118.9 ± 1.5> 100
ADA-002 5.8 ± 0.78.1 ± 0.96.5 ± 0.685.4 ± 7.2
ADA-003 35.6 ± 4.141.2 ± 3.850.1 ± 5.5> 100
Control Drug 2.1 ± 0.33.5 ± 0.42.8 ± 0.315.7 ± 1.9

Values are presented as mean ± standard deviation from three independent experiments.

References

Application Note: NMR Spectroscopic Characterization of 2-(1-Adamantyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1-Adamantyl)acetohydrazide is a derivative of adamantane, a rigid, cage-like hydrocarbon. Adamantane-containing compounds have garnered significant interest in medicinal chemistry due to their lipophilic nature, which can enhance drug-like properties such as metabolic stability and membrane permeability.[1][2] Hydrazide moieties are also important pharmacophores found in numerous biologically active compounds. The combination of these two fragments in this compound makes it a molecule of interest for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structure elucidation and characterization of such novel chemical entities. This application note provides a detailed protocol for the ¹H and ¹³C NMR characterization of this compound.

Molecular Structure

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Predicted NMR Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the adamantyl cage protons, the methylene protons, and the hydrazide NH and NH₂ protons. The adamantyl group typically displays three sets of signals for its methine (CH), methylene (CH₂), and tertiary bridgehead protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Adamantyl -CH-~1.95br s3H
Adamantyl -CH₂-~1.60-1.80m12H
-CH₂-C=O~2.05s2H
-NH-~8.90br s1H
-NH₂~4.10br s2H

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent. Broad signals (br s) for NH and NH₂ protons are due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Adamantyl quaternary C~30-35
Adamantyl -CH-~35-40
Adamantyl -CH₂-~40-45
-CH₂-C=O~45-50
C=O~170-175

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent.

Experimental Protocols

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. DMSO-d₆ is often a good choice for hydrazides due to its ability to dissolve polar compounds and slow down the exchange of NH protons.

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. ¹H NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum using the following typical parameters:

    • Pulse sequence: zg30

    • Number of scans: 16-64 (depending on sample concentration)

    • Acquisition time: ~2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Spectral width: ~16 ppm

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the internal standard.

3. ¹³C NMR Data Acquisition

  • Use the same sample prepared for ¹H NMR.

  • Tune the probe for ¹³C observation.

  • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum using the following typical parameters:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Spectral width: ~250 ppm

  • Process the FID as described for the ¹H NMR spectrum.

  • Reference the spectrum to the internal standard.

Logical Workflow for NMR Characterization

The following diagram illustrates the general workflow for the NMR characterization of a novel compound like this compound.

NMR_Workflow cluster_synthesis Compound Synthesis & Purification cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification dissolution Dissolve in Deuterated Solvent with TMS purification->dissolution transfer Transfer to NMR Tube dissolution->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition h1_nmr->c13_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) c13_nmr->two_d_nmr processing Fourier Transform, Phasing, Baseline Correction two_d_nmr->processing analysis Chemical Shift, Integration, Coupling Constant Analysis processing->analysis structure_elucidation Structure Elucidation & Verification analysis->structure_elucidation

Caption: Workflow for the synthesis, sample preparation, NMR data acquisition, and structural elucidation of a novel compound.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of novel molecules in drug discovery. The protocols and predicted data presented in this application note provide a comprehensive guide for researchers working with this compound and related compounds. Accurate NMR characterization is the first critical step in understanding the structure-activity relationships of new chemical entities and advancing them through the drug development pipeline. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be employed for complete and unambiguous assignment of all proton and carbon signals.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Adamantyl Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantyl hydrazones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The adamantane moiety, a bulky, lipophilic cage-like structure, often imparts favorable pharmacokinetic properties to drug candidates. Mass spectrometry (MS) is an indispensable tool for the characterization of these compounds, enabling confirmation of their molecular weight and elucidation of their structure through fragmentation analysis.[1][3] This document provides detailed application notes and protocols for the analysis of adamantyl hydrazones using Electrospray Ionization Mass Spectrometry (ESI-MS).

Experimental Protocols

Sample Preparation

A stock solution of the adamantyl hydrazone derivative is typically prepared in a high-purity solvent such as methanol, acetonitrile, or a mixture thereof, at a concentration of approximately 1 mg/mL. For direct infusion analysis, this stock solution is further diluted with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. For liquid chromatography-mass spectrometry (LC-MS) analysis, the final concentration may be adjusted based on the sensitivity of the instrument and the chromatographic conditions.

Instrumentation and ESI-MS Parameters

The following parameters are provided as a general guideline and may require optimization for specific instruments and compounds.

Instrumentation:

  • Mass Spectrometer: An Agilent 910-TQ-FT-MS system or a similar instrument equipped with an electrospray ionization (ESI) source can be used.[1]

  • Mode: ESI in positive ion mode is typically used for the analysis of hydrazones, as the nitrogen atoms are readily protonated.

Typical ESI-MS Parameters:

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.5 - 4.5 kV
Nebulizer Gas (N2) Pressure30 - 50 psi
Drying Gas (N2) Flow Rate8 - 12 L/min
Drying Gas Temperature300 - 350 °C
Fragmentor Voltage70 - 150 V
Skimmer Voltage40 - 60 V
Mass Rangem/z 50 - 1000

Data Presentation: Expected Fragmentation Patterns

The fragmentation of adamantyl hydrazones in ESI-MS is influenced by the structures of both the adamantane group and the substituent on the hydrazone moiety. The adamantane cage itself is known to undergo characteristic fragmentation.[4] Common fragmentation pathways for adamantyl hydrazones involve cleavage of the hydrazone N-N bond and fragmentation of the adamantyl group.[5]

Below is a table summarizing the expected major fragment ions for a representative adamantyl hydrazone, N'-(4-hydroxybenzylidene)adamantane-1-carbohydrazide.

Table 1: Predicted m/z Values of Major Fragment Ions for a Representative Adamantyl Hydrazone

Fragment IonProposed StructurePredicted m/z
[M+H]+Protonated Molecular Ion313.19
[M-H2O+H]+Loss of water295.18
[C10H15]+Adamantyl cation135.12
[C7H9]+Tropylium ion (from adamantyl)93.07
[C11H15N2O]+Adamantyl carbohydrazide fragment191.12
[C7H7O]+Hydroxybenzyl fragment107.05

Visualizations

G Figure 1: General Workflow for MS Analysis cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis A Adamantyl Hydrazone Synthesis B Purification A->B C Dissolution in Solvent B->C D Direct Infusion or LC Injection C->D E Electrospray Ionization (ESI) D->E F Mass Analyzer (e.g., Quadrupole, TOF) E->F G Detector F->G H Mass Spectrum Acquisition G->H I Molecular Ion ([M+H]+) Identification H->I J Fragmentation Pattern Analysis I->J K Structural Elucidation J->K

Caption: General workflow for the mass spectrometry analysis of adamantyl hydrazones.

G Figure 2: Plausible Fragmentation Pathway A Adamantyl-C(O)NHN=CH-Ar [M+H]+ B Adamantyl+ m/z = 135 A:f0->B:f0 Cleavage 1 C Ar-CH=N-NH-C(O)+ m/z = [M-135+H]+ A:f0->C:f0 Cleavage 1 D Adamantyl-C(O)+ m/z = 163 A:f0->D:f0 Cleavage 2 E Ar-CH=N-NH2+ m/z = [M-163+H]+ A:f0->E:f0 Cleavage 2 F Ar-CH=N+ m/z = [M-178+H]+ E:f0->F:f0 Loss of NH2

References

Application Notes and Protocols: A Researcher's Guide to Condensation Reactions with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of two cornerstone carbon-carbon bond-forming reactions in organic synthesis: the Knoevenagel and Claisen-Schmidt condensations. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to offer a deep dive into the mechanistic underpinnings, strategic considerations, and practical execution of these powerful synthetic tools. By understanding the "why" behind each step, researchers can better troubleshoot, optimize, and adapt these protocols for the synthesis of diverse molecular scaffolds, such as cinnamic acids and chalcones, which are prevalent in medicinal chemistry.

Theoretical Framework: The Chemistry of Carbonyl Condensations

Condensation reactions are a class of organic reactions that join two molecules, often with the elimination of a small molecule like water. When an aromatic aldehyde, which lacks α-hydrogens, is a substrate, it serves as an electrophilic partner for a nucleophile generated from a second carbonyl-containing compound. This prevents self-condensation of the aldehyde, leading to cleaner reactions and specific products.[1]

The Knoevenagel Condensation: Synthesizing α,β-Unsaturated Systems

The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with a compound possessing an "active methylene group" in the presence of a basic catalyst.[2][3] An active methylene group is a CH₂ group flanked by two electron-withdrawing groups (Z and Z'), such as those found in malonic acid, diethyl malonate, or cyanoacetic acid.[4][5] These flanking groups increase the acidity of the methylene protons, allowing for easy deprotonation by a weak base to form a stabilized carbanion (enolate).[6][7]

The reaction proceeds through three key steps:

  • Deprotonation: A base (e.g., piperidine, pyridine) abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion.[6][7]

  • Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde to form a tetrahedral alkoxide intermediate.[7]

  • Dehydration: This intermediate is protonated to form a β-hydroxy compound, which then readily undergoes dehydration (elimination of water) to yield the final α,β-unsaturated product.[7] The equilibrium is driven towards the product by the formation of a stable conjugated system.

The Claisen-Schmidt Condensation: A Pathway to Chalcones

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an aldehyde or ketone that possesses α-hydrogens.[1][8][9] This reaction is fundamental for the synthesis of chalcones, or 1,3-diphenyl-2-propen-1-ones, which are precursors to flavonoids and exhibit a wide range of biological activities.[10][11][12]

The mechanism is typically base-catalyzed and involves:

  • Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), removes an acidic α-proton from the ketone (e.g., acetophenone) to form an enolate ion.[1][9][13]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aromatic aldehyde.[14]

  • Dehydration: The resulting β-hydroxy ketone intermediate rapidly dehydrates to form the highly conjugated and stable α,β-unsaturated ketone, known as a chalcone.[1][13] This dehydration step is often spontaneous and drives the reaction to completion.[1]

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for performing Knoevenagel and Claisen-Schmidt condensations. The causality behind key steps is explained to provide a deeper understanding of the experimental design.

Protocol 1: Knoevenagel Condensation for Cinnamic Acid Synthesis (Doebner Modification)

This protocol details the synthesis of cinnamic acid from benzaldehyde and malonic acid, employing the Doebner modification, which uses pyridine as a solvent and a piperidine catalyst, leading to condensation followed by decarboxylation.[5]

Materials:

  • Benzaldehyde (1.0 eq)

  • Malonic Acid (1.1 eq)

  • Pyridine (solvent)

  • Piperidine (catalyst, ~0.1 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate solution

  • Deionized Water

  • Ethanol (for recrystallization)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer, ice bath, Büchner funnel.

Workflow Diagram:

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Dissolve Benzaldehyde & Malonic Acid in Pyridine add_cat Add Piperidine Catalyst prep->add_cat heat Heat mixture to 90°C (2-3 hours) add_cat->heat decarbox Heat to reflux (1 hour for decarboxylation) heat->decarbox cool Cool to Room Temp. decarbox->cool acidify Pour into ice/conc. HCl to precipitate product cool->acidify filtrate1 Vacuum Filter Crude Product acidify->filtrate1 wash1 Wash with cold water filtrate1->wash1 recrystallize Recrystallize from Ethanol/Water wash1->recrystallize filtrate2 Vacuum Filter Pure Crystals recrystallize->filtrate2 dry Dry the Product filtrate2->dry

Caption: Knoevenagel Condensation Workflow for Cinnamic Acid Synthesis.

Step-by-Step Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (e.g., 5.0 g, 47.1 mmol) and malonic acid (e.g., 5.4 g, 51.9 mmol). Add 20 mL of pyridine to dissolve the solids.

    • Rationale: Pyridine serves as both the solvent and a basic medium to facilitate the reaction.[5][15] Using a slight excess of malonic acid ensures the complete consumption of the aldehyde.

  • Catalyst Addition: Add piperidine (e.g., 0.4 mL, ~4.0 mmol) to the mixture.

    • Rationale: Piperidine is a more effective basic catalyst than pyridine and is sufficient in catalytic amounts to initiate the deprotonation of malonic acid.[15][16]

  • Initial Condensation: Fit the flask with a reflux condenser and heat the mixture in a water bath at 90°C for at least 2 hours.

    • Rationale: This temperature provides sufficient energy for the initial condensation to form the unsaturated dicarboxylic acid intermediate without premature, vigorous decarboxylation.

  • Decarboxylation: After the initial heating period, increase the temperature to bring the mixture to a gentle reflux for an additional hour to ensure complete decarboxylation.

    • Rationale: The heat facilitates the elimination of carbon dioxide from the intermediate, which is a key feature of the Doebner modification.[5]

  • Product Precipitation: Allow the reaction mixture to cool to room temperature. Then, slowly and carefully pour the dark mixture into a beaker containing a slurry of crushed ice (approx. 50 g) and concentrated HCl (approx. 20 mL).

    • Rationale: Cinnamic acid is insoluble in acidic aqueous solutions. The acid neutralizes the pyridine and piperidine, and the cold temperature decreases the solubility of the product, causing it to precipitate.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual pyridine hydrochloride and unreacted malonic acid.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[17]

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a desiccator or a low-temperature oven. Typical yields range from 75-85%.[17]

Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes a standard and robust method for synthesizing chalcone from benzaldehyde and acetophenone using a strong base catalyst.[11]

Materials:

  • Benzaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH), 10-40% aqueous solution

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

  • Erlenmeyer flask, magnetic stirrer, stir bar, ice bath, Büchner funnel.

Workflow Diagram:

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Dissolve Benzaldehyde & Acetophenone in Ethanol add_base Add NaOH solution dropwise at room temperature prep->add_base stir Stir vigorously (2-4 hours). Product precipitates. add_base->stir cool Cool in Ice Bath stir->cool filtrate1 Vacuum Filter Crude Product cool->filtrate1 wash1 Wash with cold water until filtrate is neutral filtrate1->wash1 recrystallize Recrystallize from 95% Ethanol wash1->recrystallize filtrate2 Vacuum Filter Pure Crystals recrystallize->filtrate2 dry Air Dry the Product filtrate2->dry

Caption: Claisen-Schmidt Condensation Workflow for Chalcone Synthesis.

Step-by-Step Procedure:

  • Reactant Setup: In a 125 mL Erlenmeyer flask, dissolve acetophenone (e.g., 4.8 g, 40 mmol) and benzaldehyde (e.g., 4.2 g, 40 mmol) in 30 mL of 95% ethanol. Stir the mixture with a magnetic stir bar until a homogenous solution is formed.[11]

    • Rationale: Ethanol is a common solvent as it dissolves the organic reactants and is compatible with the aqueous base.[10]

  • Base Addition: While stirring vigorously, add 5 mL of a 40% aqueous NaOH solution dropwise. The temperature of the mixture may increase. Maintain the temperature near 25°C (if necessary, use a water bath).

    • Rationale: A strong base like NaOH is required to deprotonate the less acidic α-hydrogens of the ketone.[11] Vigorous stirring is crucial to ensure efficient mixing of the biphasic (organic/aqueous) system.

  • Reaction Progression: Continue stirring for 2-4 hours at room temperature. The formation of a thick, yellow precipitate indicates product formation.[11] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Isolation: After the stirring period, cool the flask in an ice bath for about 30 minutes to ensure complete precipitation.[18] Collect the crude chalcone by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a large volume of cold water until the filtrate is neutral to litmus paper. This removes the NaOH catalyst. Afterwards, wash with a small amount of ice-cold ethanol to remove unreacted starting materials.

    • Rationale: Using ice-cold water and ethanol for washing minimizes the loss of product due to dissolution.[10][11]

  • Purification (Recrystallization): Purify the crude product by recrystallization from 95% ethanol.[10][18][19] Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly.

  • Final Product: Collect the purified pale yellow crystals by vacuum filtration and allow them to air dry.

Data Presentation and Troubleshooting

Comparative Analysis of Reaction Parameters

The choice of catalyst and solvent significantly impacts reaction outcomes. The following table summarizes common choices for each condensation type.

ParameterKnoevenagel CondensationClaisen-Schmidt CondensationRationale & Field Insights
Aromatic Aldehyde Benzaldehyde & derivativesBenzaldehyde & derivativesServes as the electrophile; lacks α-hydrogens to prevent self-condensation.
Nucleophile Active Methylene Compounds (e.g., Malonic Acid, Malononitrile)Ketones with α-hydrogens (e.g., Acetophenone)The nucleophile must possess acidic protons to form a carbanion/enolate.
Catalyst Weak bases: Piperidine, Pyridine, DABCO, Ammonium salts[16][20]Strong bases: NaOH, KOH, alkoxides[11][21]Knoevenagel nucleophiles are more acidic, requiring only a weak base. Claisen-Schmidt requires a strong base to deprotonate the less acidic ketone.
Solvent Pyridine, Ethanol, Toluene, or solvent-free[15][16][22]Ethanol, Methanol, polar aprotic solvents (e.g., DMSO)[11][21]Solvent choice depends on reactant solubility and catalyst system. Green chemistry approaches often favor solvent-free conditions or water.[22][23]
Typical Yields 70-95%60-90%Yields are generally good to excellent due to the formation of stable, conjugated products that often precipitate from the reaction mixture.
Troubleshooting Common Issues
ProblemPotential CauseRecommended Solution
Low or No Yield 1. Inactive or insufficient catalyst. 2. Reaction time or temperature is suboptimal. 3. Poor substrate reactivity (e.g., sterically hindered aldehydes).1. Use fresh, high-purity catalyst. For Claisen-Schmidt, ensure the base is not carbonated. 2. Extend reaction time and monitor by TLC. Gently increase temperature if necessary.[11] 3. For hindered substrates, stronger bases or longer reaction times may be required.[21]
Formation of Side Products 1. (Claisen-Schmidt) Self-condensation of the ketone. 2. Cannizzaro reaction of the aldehyde.1. Add the aldehyde slowly to the mixture of ketone and base to maintain a low aldehyde concentration. 2. Ensure reaction temperatures do not become excessively high, which can favor the Cannizzaro reaction with unreacted aldehyde in the presence of strong base.
Product Fails to Crystallize 1. The solution is too dilute. 2. Product is an oil.1. Reheat the solution to evaporate some of the solvent and attempt cooling again. Scratching the inside of the flask with a glass rod can induce crystallization.[10] 2. If the product is an oil, attempt purification by column chromatography.
Product Loss During Workup 1. Product is partially soluble in the wash solvent. 2. Too much solvent used during recrystallization.1. Always use ice-cold solvents for washing the filtered product.[10][11] 2. Use the absolute minimum amount of hot solvent required to dissolve the crude product for recrystallization.[10]

References

Application Notes and Protocols: 2-(1-Adamantyl)acetohydrazide Analogs in Urease Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the urease inhibition potential of adamantane-based compounds. While specific data for 2-(1-Adamantyl)acetohydrazide is not currently available in the cited literature, this document details the established protocols and presents data for structurally similar and biologically active adamantane-linked derivatives, offering a valuable framework for initiating and conducting research in this area.

Introduction to Urease and its Inhibition

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This enzymatic action is a significant virulence factor for various pathogens, including Helicobacter pylori, the primary cause of gastritis and peptic ulcers. By producing ammonia, urease neutralizes the acidic environment of the stomach, allowing the bacteria to colonize the gastric mucosa. In agriculture, soil urease activity leads to rapid hydrolysis of urea-based fertilizers, resulting in significant nitrogen loss and environmental pollution. Therefore, the development of potent and safe urease inhibitors is of great interest in both medicine and agriculture. Adamantane derivatives, known for their lipophilic and rigid cage-like structure, have been explored as scaffolds for the design of novel enzyme inhibitors.

Quantitative Data on Urease Inhibition by Adamantane Derivatives

The inhibitory potential of compounds is commonly quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro urease inhibitory activity of two adamantane-linked hydrazine-1-carbothioamide derivatives against Jack bean (Canavalia ensiformis) urease. These compounds are structurally related to this compound and provide insight into the potential efficacy of this class of molecules.

CompoundIC50 (µM)Standard Inhibitor (Thiourea) IC50 (µM)
2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide[1]1.2021.27
2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide[1]2.4421.27

Note: The data presented is for structurally related analogs of this compound. IC50 values can vary based on specific assay conditions, enzyme source, and substrate concentration.

Experimental Protocols

A detailed protocol for the in vitro urease inhibition assay using the indophenol (Berthelot) method is provided below. This colorimetric assay is widely used due to its sensitivity and reliability in quantifying ammonia production.[2]

In Vitro Urease Inhibition Assay (Indophenol Method)

Principle: The assay measures the concentration of ammonia produced from the enzymatic hydrolysis of urea. In an alkaline medium, ammonia reacts with a phenol-hypochlorite solution, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this colored product is measured spectrophotometrically, and it is directly proportional to the amount of ammonia released.[2]

Materials and Reagents:

  • Jack bean urease (e.g., Sigma-Aldrich)

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound (e.g., this compound analog) dissolved in a suitable solvent (e.g., DMSO)

  • Standard inhibitor: Thiourea

  • Reagent A (Phenol reagent): Phenol and sodium nitroprusside solution.

  • Reagent B (Alkaline hypochlorite reagent): Sodium hypochlorite and sodium hydroxide solution.

  • 96-well microplate

  • Microplate reader

  • Incubator

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of Jack bean urease in phosphate buffer.

    • Prepare a stock solution of urea in phosphate buffer.

    • Prepare serial dilutions of the test compound and the standard inhibitor (thiourea) in the appropriate solvent.

  • Assay in 96-Well Plate:

    • Add 5 µL of the test compound solution to the designated wells.

    • For the positive control (100% enzyme activity), add 5 µL of the solvent used to dissolve the test compounds.

    • For the blank, add buffer instead of the enzyme solution.

    • Add 25 µL of urease enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 55 µL of urea solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Color Development:

    • Stop the reaction by adding 45 µL of Reagent A to each well.

    • Add 70 µL of Reagent B to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (ODtest well / ODcontrol well)] x 100 Where: ODtest well is the absorbance of the well containing the test compound. ODcontrol well is the absorbance of the well with no inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Urease Inhibition Signaling Pathway

urease_inhibition_pathway cluster_inhibition Urea Urea (Substrate) Urease Urease (Active Enzyme) Urea->Urease Products Ammonia + Carbon Dioxide Urease->Products Hydrolysis Inactive_Urease Urease-Inhibitor Complex (Inactive) pH_Increase Increased Local pH Products->pH_Increase Pathogenesis Bacterial Survival & Pathogenesis pH_Increase->Pathogenesis Inhibitor This compound Analog (Inhibitor) Inhibitor->Urease Inhibition

Caption: Mechanism of urease action and its inhibition.

Experimental Workflow for Urease Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Urease Enzyme - Urea Substrate - Buffers - Test Compounds - Standard Inhibitor Plate_Setup Prepare 96-Well Plate: - Add Test Compounds - Add Controls Reagents->Plate_Setup Add_Enzyme Add Urease Enzyme Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate (37°C) Add_Enzyme->Pre_Incubate Add_Substrate Add Urea Substrate Pre_Incubate->Add_Substrate Incubate Incubate (37°C) Add_Substrate->Incubate Add_Reagents Add Indophenol Reagents Incubate->Add_Reagents Color_Dev Incubate for Color Development Add_Reagents->Color_Dev Read_Absorbance Read Absorbance (625-670 nm) Color_Dev->Read_Absorbance Calc_Inhibition Calculate % Inhibition Read_Absorbance->Calc_Inhibition Det_IC50 Determine IC50 Value Calc_Inhibition->Det_IC50

Caption: Experimental workflow for the in vitro urease inhibition assay.

References

Application Notes and Protocols for Developing Anticancer Agents from 2-(1-Adamantyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development of novel anticancer agents derived from the 2-(1-Adamantyl)acetohydrazide scaffold. The unique properties of the adamantane group, such as its rigidity and lipophilicity, make it a valuable pharmacophore in medicinal chemistry for enhancing the therapeutic potential of drug candidates.[1][2] When combined with a hydrazide moiety, which is known for a wide range of biological activities, the resulting derivatives present a promising avenue for the discovery of new cancer therapeutics.[1][3]

Introduction

The adamantane cage is a well-established structural motif in drug design, known to improve the pharmacokinetic and pharmacodynamic profiles of compounds.[1][2] Its incorporation can increase lipophilicity, which aids in crossing cell membranes, and provides a stable framework for interaction with biological targets.[1] Hydrazides and their hydrazone derivatives are a class of compounds recognized for their diverse biological activities, including anticancer effects.[3][4][5] The synthesis of hybrid molecules combining these two pharmacophores has yielded compounds with significant cytotoxic activity against various cancer cell lines.[1][3]

This document outlines the synthesis of this compound and its subsequent conversion into bioactive derivatives. It also provides detailed protocols for evaluating their anticancer activity in vitro.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative adamantane-hydrazone derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), demonstrating the potential of this class of compounds.

Compound ClassCell LineAssay TypeActivity MetricValue (µM)
1-(2-Aryl-2-adamantyl)piperazineSK-MEL-28 (Melanoma)SRBGI₅₀1.5[2]
1-(2-Aryl-2-adamantyl)piperazineMDA-MB-435 (Melanoma)SRBGI₅₀2.1[2]
1-(2-Aryl-2-adamantyl)piperazineMDA-MB-231 (Breast)SRBGI₅₀5.8[2]
Hydrazide-hydrazone (Furan substituent)MCF-7 (Breast)MTTIC₅₀0.7[6]
Hydrazide-hydrazone (Thiophen substituent)MCF-7 (Breast)MTTIC₅₀0.18[6]
Hydrazide-hydrazone (Nitro-thiophen substituent)K562 (Leukemia)MTTIC₅₀0.09[4]
Hydrazide-hydrazone (Furan substituent)K562 (Leukemia)MTTIC₅₀0.07[4]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of anticancer agents from this compound typically involves a two-step process. First, the synthesis of the core hydrazide, followed by condensation with various aldehydes or ketones to form the final hydrazone derivatives.

Protocol 3.1.1: Synthesis of this compound

This protocol is adapted from the general synthesis of adamantane carbohydrazides.[3][7]

  • Step 1: Esterification of 1-Adamantane Acetic Acid.

    • Dissolve 1-adamantane acetic acid (1 equivalent) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the acid, extract the ester with an organic solvent, and purify.

  • Step 2: Hydrazinolysis of the Ester.

    • Dissolve the resulting methyl 2-(1-adamantyl)acetate (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.1 equivalents).

    • Reflux the mixture for 3-5 hours.[8]

    • Cool the reaction mixture in a refrigerator to facilitate precipitation.

    • Filter the precipitate, wash with cold ethanol, and dry to obtain this compound.

Protocol 3.1.2: Synthesis of this compound-hydrazones

This is a general procedure for the condensation reaction to form hydrazones.[1][9]

  • Dissolution: Dissolve this compound (1 mmol) in 25 mL of a suitable solvent like ethanol.

  • Addition of Carbonyl Compound: Add an equimolar amount (1 mmol) of the desired aromatic or heterocyclic aldehyde/ketone to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or reflux for 3-4 hours, monitoring the progress with TLC.

  • Isolation: Cool the mixture to room temperature. The solid hydrazone product will often precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold solvent, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Products 1_Adamantane_Acetic_Acid 1-Adamantane Acetic Acid Esterification Esterification (H₂SO₄ catalyst) 1_Adamantane_Acetic_Acid->Esterification Methanol Methanol Methanol->Esterification Hydrazine_Hydrate Hydrazine Hydrate Hydrazinolysis Hydrazinolysis Hydrazine_Hydrate->Hydrazinolysis Aldehyde_Ketone Aldehyde/Ketone Condensation Condensation (Acetic Acid catalyst) Aldehyde_Ketone->Condensation Methyl_Ester Methyl 2-(1-adamantyl)acetate Esterification->Methyl_Ester Acetohydrazide This compound Hydrazinolysis->Acetohydrazide Final_Product Anticancer Agent (Adamantyl-acetohydrazone) Condensation->Final_Product Methyl_Ester->Hydrazinolysis Acetohydrazide->Condensation

Caption: Synthesis workflow for this compound derivatives.

In Vitro Anticancer Activity Assays

Protocol 3.2.1: MTT Cytotoxicity Assay

This protocol assesses the effect of the synthesized compounds on the viability of cancer cells.[4][6]

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Further dilute these with culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubate_24h Incubate for 24h Cell_Seeding->Incubate_24h Compound_Treatment Treat Cells with Compounds Incubate_24h->Compound_Treatment Incubate_48_72h Incubate for 48-72h Compound_Treatment->Incubate_48_72h MTT_Addition Add MTT Reagent Incubate_48_72h->MTT_Addition Incubate_4h Incubate for 4h MTT_Addition->Incubate_4h Solubilization Add DMSO to Solubilize Formazan Incubate_4h->Solubilization Read_Absorbance Read Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate IC50 Values Read_Absorbance->Data_Analysis End End Data_Analysis->End Apoptosis_Pathway Adamantyl_Hydrazone Adamantyl-acetohydrazone Derivative Cell_Stress Induction of Cellular Stress Adamantyl_Hydrazone->Cell_Stress Bax Bax (Pro-apoptotic) Upregulation Cell_Stress->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Cell_Stress->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria promotes Bcl2->Mitochondria inhibits Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

References

Application Notes and Protocols for Antimycobacterial Activity Assays of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for assessing the antimycobacterial activity of adamantane derivatives. The following sections offer a comprehensive guide to various in vitro assays, data presentation, and visualization of experimental workflows.

Introduction to Antimycobacterial Assays

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic agents. Adamantane derivatives have shown promise as a class of compounds with potential antimycobacterial activity. Accurate and reproducible methods for evaluating their efficacy are crucial for drug discovery and development. This document outlines several widely used assays for determining the antimycobacterial potency of these compounds.

The most common methods for antimycobacterial susceptibility testing include broth microdilution, agar dilution, and colorimetric assays like the Microplate AlamarBlue Assay (MABA). For assessing activity against non-replicating mycobacteria, the Low-Oxygen Recovery Assay (LORA) is a valuable tool.

Data Presentation: Antimycobacterial Activity of Adamantane Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various adamantane derivatives against different Mycobacterium species, as reported in the scientific literature. The MIC is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antimycobacterial Activity of Adamantane-based Indole-2-carboxamides and Ureas against M. tuberculosis H37Rv [1]

CompoundStructure/ClassMIC (µM)
8b 4-methoxyindole-2-carboxamide adamantane0.096
8d 5-methoxyindole-2-carboxamide adamantane0.77
8j Dichloroindole-2-carboxamide adamantanol1.32 - 2.89
8k Dichloroindole-2-carboxamide adamantane0.012
10a 3,5-dichlorophenyl urea adamantane1.47
12 Benzimidazole urea adamantane-
13a Reversed amide benzimidazole adamantane13.5
Isoniazid (INH) Standard Drug0.29
Ethambutol (EMB) Standard Drug4.89

Table 2: Activity of Selected Adamantane Derivatives Against Drug-Resistant M. tuberculosis Strains [1]

CompoundXDR M. tb Strain MIC (µM)
8j 0.66
8k 0.012

Table 3: Activity of Adamantane Derivatives Against Non-tuberculous Mycobacteria (NTM) [1]

CompoundM. abscessus MIC (µM)M. avium MIC (µM)
8b > 197> 197
10a > 18947.2

Experimental Protocols

Detailed methodologies for key antimycobacterial assays are provided below. These protocols are based on established methods and can be adapted for screening adamantane derivatives.

Broth Microdilution Method

The broth microdilution method is a standard technique for determining the MIC of antimicrobial agents.[2][3][4] The European Union Committee on Antimicrobial Susceptibility Testing (EUCAST) recommends this as a reference method for M. tuberculosis complex.[2]

Objective: To determine the MIC of adamantane derivatives against Mycobacterium species in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Mycobacterium culture (e.g., M. tuberculosis H37Rv)

  • Adamantane derivatives (stock solutions in a suitable solvent like DMSO)

  • Standard antimycobacterial drugs (e.g., isoniazid, rifampicin)

  • Sterile water with glass beads

  • Inverted mirror for reading

Procedure:

  • Inoculum Preparation:

    • Harvest mycobacterial colonies and suspend them in sterile water with glass beads.

    • Vortex to create a homogenous suspension.

    • Adjust the turbidity to a 0.5 McFarland standard.

    • Prepare a 1:100 dilution of this suspension to achieve a final inoculum concentration of approximately 10^5 CFU/mL.[2]

  • Compound Dilution:

    • Prepare serial twofold dilutions of the adamantane derivatives and standard drugs in Middlebrook 7H9 broth directly in the 96-well plates.

  • Inoculation:

    • Add the prepared mycobacterial inoculum to each well containing the diluted compounds.

    • Include a drug-free control well (inoculum only) and a sterile control well (broth only).

  • Incubation:

    • Seal the plates and incubate at 37°C.

    • Incubation time can vary, but results are typically read after 14 days.[3]

  • Reading Results:

    • Visually inspect the plates using an inverted mirror.

    • The MIC is the lowest concentration of the compound that shows no visible growth.[2]

Microplate AlamarBlue Assay (MABA)

The MABA is a colorimetric assay that provides a rapid and sensitive method for determining antimycobacterial activity.[5][6][7][8] It utilizes the AlamarBlue (resazurin) reagent, which is reduced by metabolically active cells, resulting in a color change from blue to pink.

Objective: To determine the MIC of adamantane derivatives using a colorimetric readout.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth with OADC supplement

  • Mycobacterium culture

  • Adamantane derivatives and standard drugs

  • AlamarBlue reagent

  • 20% Tween 80 solution

Procedure:

  • Plate Setup:

    • Prepare serial dilutions of the test compounds in the 96-well plates as described for the broth microdilution method.

  • Inoculation:

    • Inoculate the wells with the prepared mycobacterial suspension.

  • Incubation:

    • Incubate the plates at 37°C for 5-7 days.[7][9]

  • Addition of AlamarBlue:

    • After the initial incubation, add a mixture of AlamarBlue reagent and 20% Tween 80 to each well.[8]

  • Second Incubation:

    • Re-incubate the plates at 37°C for 24 hours.[7]

  • Reading Results:

    • Observe the color change in the wells. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.

    • The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

Agar Dilution Method

The agar dilution method is a reference technique for determining MICs, particularly for M. tuberculosis.[10] It involves incorporating the test compounds into a solid agar medium.

Objective: To determine the MIC of adamantane derivatives on a solid medium.

Materials:

  • Middlebrook 7H10 or 7H11 agar medium

  • Petri dishes or multi-well plates

  • Mycobacterium culture

  • Adamantane derivatives and standard drugs

Procedure:

  • Media Preparation:

    • Prepare molten Middlebrook agar and cool it to 45-50°C.

    • Add serial twofold dilutions of the adamantane derivatives to the molten agar to achieve the desired final concentrations.

    • Pour the agar into Petri dishes or plates and allow it to solidify.

  • Inoculum Preparation:

    • Prepare a standardized mycobacterial suspension as described previously.

  • Inoculation:

    • Spot-inoculate the surface of the agar plates with the bacterial suspension.

  • Incubation:

    • Incubate the plates at 37°C for up to 21 days.[10]

  • Reading Results:

    • The MIC is the lowest concentration of the compound that inhibits more than 99% of the bacterial population's growth compared to the drug-free control.[10]

Low-Oxygen Recovery Assay (LORA)

LORA is designed to assess the activity of compounds against non-replicating, persistent mycobacteria, which are thought to be responsible for the long duration of tuberculosis treatment.[5][11][12] This assay typically uses a recombinant M. tuberculosis strain expressing a luciferase reporter gene.

Objective: To evaluate the activity of adamantane derivatives against M. tuberculosis under hypoxic (low-oxygen) conditions.

Materials:

  • Recombinant M. tuberculosis expressing luciferase

  • 96-well plates

  • Anaerobic chamber or system

  • Luminometer

  • Adamantane derivatives and standard drugs

Procedure:

  • Inoculum Preparation:

    • Culture the luciferase-expressing M. tuberculosis strain under low-oxygen conditions to induce a non-replicating state.

  • Assay Setup:

    • In a 96-well plate, prepare serial dilutions of the test compounds.

    • Add the prepared non-replicating mycobacterial suspension to the wells.

  • Anaerobic Incubation:

    • Incubate the plates under anaerobic conditions for a specified period (e.g., 10 days).[11][12]

  • Recovery Phase:

    • After anaerobic incubation, transfer the plates to aerobic conditions for a "recovery" period (e.g., 28 hours) to allow for the expression of luciferase in viable bacteria.[12]

  • Luminescence Reading:

    • Measure the luminescence in each well using a luminometer.

    • The reduction in luminescence compared to the drug-free control indicates the inhibitory activity of the compound.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key steps in the described experimental protocols.

MABA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_compounds Prepare serial dilutions of adamantane derivatives in 96-well plate inoculate Inoculate wells with mycobacterial suspension prep_compounds->inoculate prep_inoculum Prepare standardized mycobacterial inoculum prep_inoculum->inoculate incubate1 Incubate plate at 37°C for 5-7 days inoculate->incubate1 add_reagent Add AlamarBlue reagent to all wells incubate1->add_reagent incubate2 Re-incubate plate at 37°C for 24 hours add_reagent->incubate2 read_results Read results: Blue = Inhibition Pink = Growth incubate2->read_results determine_mic Determine MIC read_results->determine_mic Broth_Microdilution_Workflow start Start prep_plate Prepare serial dilutions of compounds in 96-well plate start->prep_plate prep_inoculum Prepare standardized mycobacterial inoculum (~10^5 CFU/mL) prep_plate->prep_inoculum inoculate Inoculate wells prep_inoculum->inoculate incubate Incubate at 37°C for ~14 days inoculate->incubate read Visually inspect for growth using an inverted mirror incubate->read determine_mic Determine MIC as lowest concentration with no growth read->determine_mic end_node End determine_mic->end_node LORA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout prep_bacteria Culture luciferase-expressing M. tuberculosis under low-oxygen conditions inoculate Add non-replicating bacteria to wells prep_bacteria->inoculate prep_plate Prepare serial dilutions of compounds in plate prep_plate->inoculate anaerobic_inc Incubate anaerobically for ~10 days inoculate->anaerobic_inc recovery_inc Incubate aerobically for ~28 hours (recovery) anaerobic_inc->recovery_inc measure_lum Measure luminescence recovery_inc->measure_lum analyze Analyze data to determine activity measure_lum->analyze

References

Troubleshooting & Optimization

solubility issues of 2-(1-Adamantyl)acetohydrazide in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-(1-Adamantyl)acetohydrazide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low solubility in aqueous buffers?

A1: The low aqueous solubility of this compound is primarily due to the adamantane moiety. The adamantane cage is a rigid, bulky, and highly lipophilic (fat-loving) hydrocarbon structure.[1] This nonpolar nature results in unfavorable interactions with polar solvents like water, leading to poor solubility. While the acetohydrazide group is more polar, the overall lipophilicity of the molecule, dominated by the adamantane group, dictates its low solubility in aqueous solutions.

Q2: What is the first step when encountering solubility issues with this compound in a biological assay?

A2: The initial and most critical step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice as it can dissolve a wide array of compounds at high concentrations (e.g., 10-30 mM).[2] From this concentrated stock, the compound is then diluted into the aqueous assay buffer. It is crucial to be aware that some compounds may not be fully soluble even in DMSO at high concentrations.[3]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A3: Precipitation upon dilution is a common issue for poorly soluble compounds.[4][5] The key is to ensure the final concentration of the organic solvent (like DMSO) in the assay buffer is sufficient to keep the compound in solution, without negatively impacting the biological assay. It is recommended to mix DMSO stock dilutions directly with the assay media, as components in the media (like proteins) can help maintain solubility.[4] If precipitation persists, you should explore the troubleshooting strategies outlined below.

Q4: Can adjusting the pH of the buffer improve the solubility of this compound?

A4: The potential for pH adjustment to improve solubility depends on whether the molecule has ionizable groups. The hydrazide group has a basic nitrogen atom that can be protonated at acidic pH. Therefore, lowering the pH of the buffer may increase the solubility of this compound by forming a more soluble cationic salt. However, it is essential to ensure that the required pH is compatible with your experimental system (e.g., protein stability, cell viability).

Q5: Are there any general strategies to enhance the solubility of adamantane derivatives?

A5: Yes, several strategies are employed to improve the solubility of adamantane-containing compounds. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[1]

  • Use of Solubilizing Excipients: Employing agents like surfactants or cyclodextrins.[2]

  • Chemical Modification: Introducing polar functional groups to the adamantane structure, though this is a strategy for medicinal chemistry optimization rather than a direct solution for an existing compound stock.[1]

Troubleshooting Guide

If you are experiencing precipitation or poor solubility of this compound in your experiments, follow this troubleshooting workflow.

start Start: Solubility Issue Observed stock_check Is the compound fully dissolved in the high-concentration organic stock (e.g., DMSO)? start->stock_check stock_precip Precipitation in stock. Try a different organic solvent (e.g., DMF, Ethanol) or gentle warming. stock_check->stock_precip No dilution_issue Precipitation observed upon dilution into aqueous buffer. stock_check->dilution_issue Yes stock_precip->stock_check dmso_conc Can the final DMSO concentration be increased in the assay (typically <= 1%)? dilution_issue->dmso_conc increase_dmso Optimize assay to tolerate higher DMSO concentration. dmso_conc->increase_dmso Yes ph_adjust Is pH adjustment compatible with the assay? dmso_conc->ph_adjust No success Solubility Issue Resolved increase_dmso->success cosolvent Introduce a co-solvent (e.g., PEG 400, ethanol) into the aqueous buffer. excipients Consider solubilizing excipients (e.g., surfactants like Tween-80, or cyclodextrins). cosolvent->excipients ph_adjust->cosolvent No adjust_buffer Test solubility in buffers with lower pH (e.g., pH 5.0-6.5). ph_adjust->adjust_buffer Yes adjust_buffer->success fail Re-evaluate experiment or consider compound modification. adjust_buffer->fail excipients->success excipients->fail

Caption: Troubleshooting workflow for addressing solubility issues.

Solubility Enhancement Strategies

The choice of a solubilization strategy depends on the experimental constraints. The following diagram illustrates common approaches.

cluster_strategies Solubilization Strategies compound This compound (Poorly Soluble) ph_mod pH Modification (Protonation of Hydrazide) compound->ph_mod Adjust Buffer pH cosolvency Co-solvency (e.g., DMSO, PEG 400) compound->cosolvency Add Co-solvent excipients Excipients (e.g., Surfactants, Cyclodextrins) compound->excipients Add Excipient soluble_complex Solubilized Compound in Aqueous Buffer ph_mod->soluble_complex cosolvency->soluble_complex excipients->soluble_complex

Caption: Conceptual overview of solubilization strategies.

Quantitative Solubility Data

Buffer System (e.g., PBS)pHCo-solvent (% v/v)Temperature (°C)Measured Solubility (µg/mL or µM)Observations
Phosphate-Buffered Saline7.41% DMSO25Enter experimental datae.g., Precipitate observed
Phosphate-Buffered Saline7.45% DMSO25Enter experimental datae.g., Clear solution
Citrate Buffer5.01% DMSO25Enter experimental datae.g., Improved solubility
PBS with 0.1% Tween-807.41% DMSO25Enter experimental datae.g., No precipitation
Tris-HCl8.01% DMSO25Enter experimental data

Experimental Protocols

Protocol: Kinetic Solubility Assay in Aqueous Buffer

This protocol provides a general method to quickly assess the solubility of this compound in your chosen aqueous buffer. This type of assay mimics the conditions often found in biological screens.[4]

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • 100% Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplates (clear bottom for visual inspection, UV-transparent for analysis)

  • Plate reader with capability for turbidity (nephelometry) or UV-Vis absorbance measurement

  • Multichannel pipette

Methodology:

  • Prepare Stock Solution:

    • Accurately weigh the solid this compound.

    • Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved. Gentle vortexing or sonication may be required.

  • Plate Preparation:

    • Add a specific volume of your aqueous buffer to the wells of a 96-well plate. For a 1:100 dilution, add 198 µL of buffer to each well.

  • Compound Addition and Dilution:

    • Add a small volume of the DMSO stock solution to the buffer in the wells. For a 1:100 dilution, add 2 µL of the 10 mM stock to the 198 µL of buffer. This will result in a final compound concentration of 100 µM with 1% DMSO.

    • Mix thoroughly by pipetting up and down or by using a plate shaker. It is crucial to perform this step quickly to mimic assay conditions.

  • Equilibration:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1 to 2 hours). This allows time for any potential precipitation to occur.

  • Visual Inspection:

    • Visually inspect each well against a dark background for any signs of cloudiness or precipitate.

  • Quantitative Measurement (Optional but Recommended):

    • Measure the turbidity (light scattering) of each well using a nephelometer. An increase in light scattering compared to a buffer/DMSO control indicates precipitation.

    • Alternatively, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant at the compound's λmax to determine the concentration of the soluble compound. A standard curve in the same buffer/DMSO mixture will be required.

  • Data Analysis:

    • The highest concentration that remains a clear solution is considered the kinetic solubility under these specific conditions.

References

Technical Support Center: Dissolving 2-(1-Adamantyl)acetohydrazide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to properly dissolve and handle 2-(1-Adamantyl)acetohydrazide for use in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Due to the presence of the bulky, lipophilic adamantane group, this compound is expected to have low aqueous solubility.[1] It is considered a hydrophobic compound. For biological assays, it is typically first dissolved in an organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in the aqueous assay medium.

Q2: Which organic solvents are recommended for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic small molecules like those containing an adamantane moiety.[2] Other potential organic solvents include ethanol and methanol.[1][3] The choice of solvent may depend on the specific requirements of the biological assay and the tolerance of the cell line or biological system to the solvent.

Q3: What is the recommended final concentration of the organic solvent (e.g., DMSO) in the cell culture medium?

To minimize solvent-induced toxicity and effects on experimental results, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5%, with 0.1% being a safer level for most cell lines.[4]

Q4: Why does my this compound precipitate out of solution when I add it to my cell culture media?

This phenomenon is often referred to as "solvent shock" or "crashing out."[4] It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous environment (like cell culture media) where its solubility is much lower.[4] Other factors that can contribute to precipitation include high final compound concentration, high salt concentrations in the media, and shifts in temperature and pH.[2]

Troubleshooting Guide

Issue: The compound precipitates immediately upon addition to the aqueous media.

  • Potential Cause: Solvent shock due to rapid dilution.[2][4] The final concentration of the compound exceeds its solubility limit in the aqueous medium.

  • Recommended Solution:

    • Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[4]

    • Slow, Drop-wise Addition: Add the stock solution drop-wise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion.[4][5]

    • Determine Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of the compound that remains in solution in your specific cell culture medium.[4]

Issue: The compound solution is clear initially but forms a precipitate after incubation.

  • Potential Cause:

    • Temperature Shift: The solubility of many compounds decreases at lower temperatures. Moving plates from a warm incubator to a cooler microscope stage can induce precipitation.[5]

    • Evaporation: Evaporation of media from culture plates can increase the concentration of the compound and other media components, leading to precipitation.[4][6]

    • Interaction with Media Components: Salts, proteins, and other components in the cell culture medium can interact with the compound over time and reduce its solubility.[5]

  • Recommended Solution:

    • Maintain Temperature: Ensure that all media and solutions are pre-warmed to 37°C before use.[4] Minimize temperature fluctuations during experiments.

    • Prevent Evaporation: Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes, especially for long-term experiments. Ensure proper humidification of the incubator.[4][6]

    • Use Control Wells: Always include control wells (media alone and media with the vehicle solvent) to differentiate between compound precipitation and precipitation of media components.[5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Select a Solvent: Based on the compound's properties and experimental requirements, choose a suitable organic solvent such as DMSO.

  • Weigh the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolve the Compound: In a sterile tube, add the solvent to the compound powder to achieve the desired stock concentration (e.g., 10 mM). Vortex or sonicate briefly if necessary to ensure the compound is fully dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media
  • Prepare a Dilution Series: Prepare a series of dilutions of your this compound stock solution in your specific cell culture medium.

  • Incubate: Incubate the solutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).

  • Observe for Precipitation: At various time points (e.g., 0, 2, 6, and 24 hours), visually inspect the solutions for any signs of cloudiness or precipitate. Examination under a microscope can help detect crystalline structures.[4]

  • Determine Maximum Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum working soluble concentration for your experimental conditions.[4]

Data Presentation

Table 1: Qualitative Solubility of Adamantane Derivatives in Common Solvents

SolventExpected Solubility of Adamantane Derivatives
Water / Buffer (pH 7.4)Low[7]
DMSOHigh
EthanolModerate to High[3]
MethanolModerate to High[3]
1-OctanolHigh[7]
HexaneModerate to High[7]

Table 2: Template for Experimental Determination of this compound Solubility

Concentration (µM)SolventMediumIncubation Time (hours)Observation (Clear/Precipitate)
0
2
6
24
0
2
6
24

Visualizations

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_outcome start Precipitation Observed microscopy Examine under microscope start->microscopy Immediate or delayed? controls Check control wells (media + vehicle) microscopy->controls Crystalline structures? serial_dilution Use serial dilution in pre-warmed media controls->serial_dilution Precipitate only in compound wells? slow_addition Add stock solution drop-wise with mixing serial_dilution->slow_addition lower_conc Lower final concentration slow_addition->lower_conc solution_clear Solution Remains Clear lower_conc->solution_clear

Caption: Troubleshooting workflow for compound precipitation.

G cluster_prep Preparation cluster_exp Experiment cluster_result stock Prepare concentrated stock in DMSO dilution_series Create dilution series of compound in media stock->dilution_series media Pre-warm cell culture media to 37°C media->dilution_series incubate Incubate at 37°C dilution_series->incubate observe Observe for precipitation at 0, 2, 6, 24 hours incubate->observe max_conc Determine maximum soluble concentration observe->max_conc

Caption: Experimental workflow for determining solubility.

References

Technical Support Center: Purification of 2-(1-Adamantyl)acetohydrazide Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(1-Adamantyl)acetohydrazide.

Troubleshooting Guide

Effective purification of this compound is crucial for obtaining accurate experimental results. The following table addresses common issues encountered during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation During Recrystallization The solution is not supersaturated.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product. - Slowly evaporate some of the solvent to increase the concentration of the product. - Ensure the solution has been sufficiently cooled, preferably in an ice bath, after slow cooling to room temperature.
The chosen solvent is not optimal; the product is too soluble even at low temperatures.- Select a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for adamantane derivatives include polar protic solvents like ethanol or isopropanol. - Consider a mixed-solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol) and add a "poor" solvent (an "anti-solvent" like water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid, then allow it to cool slowly.
Product "Oils Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the solute, or the solution was cooled too rapidly.- Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool more slowly. - Switch to a lower-boiling point solvent.
Low Yield of Recrystallized Product Too much solvent was used during dissolution.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature crystallization occurred during hot filtration.- Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution.
Incomplete precipitation from the mother liquor.- After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Product is Still Impure After Recrystallization The cooling rate was too fast, trapping impurities within the crystal lattice.- Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.
Insoluble impurities were not removed.- If insoluble impurities are present in the crude product, perform a hot filtration step before allowing the solution to cool.
Poor Separation During Column Chromatography The chosen eluent system is not providing adequate separation of the product from impurities.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. For hydrazides, which are relatively polar, a good starting point for normal-phase chromatography (silica gel) is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
The column was overloaded with the crude product.- Use an appropriate amount of crude product for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to stationary phase by weight.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: Common impurities in hydrazide synthesis typically include unreacted starting materials, such as the corresponding ester (e.g., ethyl 2-(1-adamantyl)acetate) and hydrazine hydrate. Byproducts from side reactions, like symmetrically di-substituted hydrazides, can also be present.[1]

Q2: Which single solvents are best for the recrystallization of this compound?

A2: For adamantane derivatives, which are bulky and often crystalline, polar protic solvents are generally a good starting point. Based on structurally similar compounds, ethanol, methanol, or isopropanol are recommended for initial solvent screening.[2] The ideal solvent will dissolve the compound when hot but have low solubility at room temperature to ensure good recovery.

Q3: How do I perform a mixed-solvent recrystallization for this product?

A3: To perform a mixed-solvent recrystallization, dissolve your crude product in a minimal amount of a hot "good" solvent (one in which it is very soluble, like ethanol). Then, add a "poor" solvent (one in which it is less soluble, like water or hexane) dropwise to the hot solution until you observe persistent cloudiness. Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[2]

Q4: When should I choose column chromatography over recrystallization?

A4: Column chromatography is preferred when you have a complex mixture of impurities with polarities similar to your product, making separation by recrystallization difficult. It is also useful for separating non-crystalline, oily products. Recrystallization is often more efficient and scalable for purifying solid products from a smaller range of impurities.

Q5: What type of stationary phase and mobile phase should I use for column chromatography?

A5: For a relatively polar compound like a hydrazide, normal-phase column chromatography using silica gel or alumina as the stationary phase is a common choice. The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The optimal ratio should be determined by preliminary TLC analysis.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol provides a general procedure for the purification of solid this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add small portions of the solvent until the solid is completely dissolved at the solvent's boiling point. Avoid adding a large excess of solvent to maximize yield.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines a general procedure for purification by column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., hexane/ethyl acetate mixture, determined by TLC)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Secure the column vertically and add a small plug of cotton or glass wool and a thin layer of sand to the bottom. Pour the silica gel slurry into the column and allow it to settle, ensuring a uniform packing without air bubbles. Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin passing the eluent through the column, collecting the outflow in fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow

The following diagram illustrates a decision-making process for selecting the appropriate purification technique for this compound.

Purification_Workflow start Crude this compound Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oily) check_purity_recrys Check Purity (TLC, NMR, etc.) recrystallize->check_purity_recrys pure_product1 Pure Product check_purity_recrys->pure_product1 Sufficiently Pure complex_mixture Are impurities difficult to remove? check_purity_recrys->complex_mixture Impure check_purity_col Check Purity of Fractions (TLC) column_chrom->check_purity_col combine_fractions Combine Pure Fractions & Evaporate check_purity_col->combine_fractions Pure Fractions Identified pure_product2 Pure Product combine_fractions->pure_product2 complex_mixture->recrystallize No, try again complex_mixture->column_chrom Yes

Caption: Purification technique selection workflow for this compound.

References

Technical Support Center: Synthesis of Adamantane-1-Carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of adamantane-1-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare adamantane-1-carbohydrazide?

A1: The most widely used method is a two-step synthesis. The first step involves the esterification of adamantane-1-carboxylic acid with an alcohol, typically methanol, in the presence of an acid catalyst to form methyl adamantane-1-carboxylate.[1] The subsequent step is the reaction of the methyl ester with hydrazine hydrate to yield adamantane-1-carbohydrazide.[1][2]

Q2: What are the critical parameters to control during the esterification step?

A2: To ensure a high yield of the methyl ester, it is crucial to use an excess of the alcohol (methanol) to shift the reaction equilibrium towards the product.[3][4] The reaction is typically catalyzed by a strong acid like sulfuric acid and requires heating under reflux.[1] Removal of water as it is formed can also drive the reaction to completion.[3][4]

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is an effective technique to monitor the progress of both the esterification and hydrazinolysis reactions.[5] By comparing the spots of the reaction mixture with the starting materials, you can determine when the reaction is complete.

Q4: What is the typical yield for the synthesis of adamantane-1-carbohydrazide?

A4: Under optimized conditions, the esterification of adamantane-1-carboxylic acid can achieve yields of around 85-88%.[2][5] The subsequent hydrazinolysis to form adamantane-1-carbohydrazide can proceed with yields as high as 89-98%.[2][5]

Q5: How is the final product, adamantane-1-carbohydrazide, typically purified?

A5: The crude adamantane-1-carbohydrazide is often purified by recrystallization from a suitable solvent, such as ethanol.[5] Washing the filtered product with cold water or cold ethanol can help remove residual impurities.[2][6]

Troubleshooting Guides

Problem 1: Low Yield in Esterification Step (Adamantane-1-carboxylic acid to Methyl Adamantane-1-carboxylate)
Potential Cause Suggested Solution
Incomplete Reaction The Fischer esterification is an equilibrium reaction.[3][4] To drive it towards the product, use a large excess of methanol (it can be used as the solvent) and ensure a sufficient amount of acid catalyst (e.g., concentrated H₂SO₄) is present. Increase the reflux time and monitor the reaction by TLC until the starting carboxylic acid is consumed.
Hydrolysis of Ester during Workup During the workup, ensure that the neutralization of the excess acid is done carefully, avoiding overly basic conditions for extended periods, which could hydrolyze the ester back to the carboxylic acid. Use a mild base like sodium bicarbonate for neutralization.[2]
Loss of Product during Extraction/Purification Methyl adamantane-1-carboxylate has some volatility. Avoid excessive heating during solvent removal. Ensure complete extraction from the aqueous layer using an appropriate organic solvent.
Problem 2: Low Yield or Impure Product in Hydrazinolysis Step (Methyl Adamantane-1-carboxylate to Adamantane-1-carbohydrazide)
Potential Cause Suggested Solution
Incomplete Reaction Ensure a sufficient excess of hydrazine hydrate is used to drive the reaction to completion. Increase the reflux time as needed, monitoring the disappearance of the starting ester by TLC.[2] Some procedures call for refluxing for up to 15 hours.[2]
Formation of N,N'-bis(adamantan-1-oyl)hydrazine This side product can form if the ratio of the ester to hydrazine is too high. Use a significant excess of hydrazine hydrate to favor the formation of the desired mon-substituted hydrazide.
Product Precipitation Issues Adamantane-1-carbohydrazide is typically precipitated by adding cold water to the reaction mixture.[2] Ensure the water is sufficiently cold and allow adequate time for complete precipitation before filtration.
Co-precipitation of Impurities Wash the filtered product thoroughly with cold water and then a cold solvent like ethanol to remove unreacted starting materials and soluble byproducts.[6] Recrystallization from ethanol is an effective final purification step.[5]

Data Presentation

Table 1: Summary of Reported Yields for the Synthesis of Adamantane-1-carbohydrazide

StepStarting MaterialProductReported Yield (%)Reference
EsterificationAdamantane-1-carboxylic acidMethyl adamantane-1-carboxylate88.2[2]
EsterificationAdamantane-1-carboxylic acidMethyl adamantane-1-carboxylate85[5]
HydrazinolysisMethyl adamantane-1-carboxylateAdamantane-1-carbohydrazide88.99[2]
HydrazinolysisMethyl adamantane-1-carboxylateAdamantane-1-carbohydrazide98[5]

Experimental Protocols

Synthesis of Methyl Adamantane-1-carboxylate
  • Combine 5 g (27 mmol) of adamantane-1-carboxylic acid with 50 ml of methanol and 5.11 ml (9.2 g) of 98% sulfuric acid.[2]

  • Stir the mixture and heat it under reflux for 4 hours.[2]

  • After cooling to room temperature, neutralize the mixture to a pH of 7–8 using a 10% aqueous sodium bicarbonate solution.[2]

  • Add 200 ml of ice-cold water to the solution to precipitate the product.[2]

  • Collect the white, needle-shaped crystals by filtration and recrystallize from absolute ethanol.[2]

Synthesis of Adamantane-1-carbohydrazide
  • Reflux a mixture of 4 g (20 mmol) of methyl adamantane-1-carboxylate and 25 ml of 80% hydrazine hydrate solution in 18 ml of ethanol for 15 hours.[2]

  • After the reaction is complete, pour the mixture into 200 ml of cold water.[2]

  • Filter the resulting precipitate and wash it with ice water.[2]

  • Dry the opalescent, scaly solid to obtain adamantane-1-carbohydrazide.[2]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis A Adamantane-1-carboxylic acid C Reflux (4h) A->C B Methanol + H₂SO₄ B->C D Workup (Neutralization, Precipitation) C->D E Methyl Adamantane-1-carboxylate D->E G Reflux (15h) E->G F Hydrazine Hydrate F->G H Workup (Precipitation, Filtration) G->H I Adamantane-1-carbohydrazide H->I

Caption: Experimental workflow for the two-step synthesis of adamantane-1-carbohydrazide.

TroubleshootingLogic cluster_esterification Esterification Issues cluster_hydrazinolysis Hydrazinolysis Issues Start Low Yield or Impure Product IncompleteEster Incomplete Reaction? (Check TLC) Start->IncompleteEster Hydrolysis Ester Hydrolysis during Workup? Start->Hydrolysis EsterLoss Product Loss during Purification? Start->EsterLoss IncompleteHydra Incomplete Reaction? (Check TLC) Start->IncompleteHydra Diacyl Diacylhydrazine Formation? Start->Diacyl Precipitation Poor Precipitation? Start->Precipitation Sol_Ester Increase reflux time, use excess methanol. IncompleteEster->Sol_Ester Solution Sol_Hydrolysis Use mild base (NaHCO₃) for neutralization. Hydrolysis->Sol_Hydrolysis Solution Sol_Loss Avoid excessive heating during solvent removal. EsterLoss->Sol_Loss Solution Sol_Hydra Increase reflux time, use excess hydrazine. IncompleteHydra->Sol_Hydra Solution Sol_Diacyl Use significant excess of hydrazine hydrate. Diacyl->Sol_Diacyl Solution Sol_Precip Use ice-cold water, allow sufficient time. Precipitation->Sol_Precip Solution

Caption: Troubleshooting logic for low yield in adamantane-1-carbohydrazide synthesis.

References

Technical Support Center: Managing Steric Hindrance in 2-(1-Adamantyl)acetohydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in reactions involving 2-(1-Adamantyl)acetohydrazide, with a specific focus on overcoming issues related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a significant challenge in reactions with this compound?

A1: The bulky, three-dimensional adamantyl group in this compound creates considerable steric hindrance around the hydrazide functional group. This steric bulk can impede the approach of reagents to the reaction center, leading to slower reaction rates, lower yields, or even preventing the reaction from occurring altogether. The rigid cage-like structure of adamantane restricts bond rotation, making it difficult for the molecule to adopt a conformation that would be favorable for reaction.

Q2: What are the common types of reactions where steric hindrance is a major issue for this compound?

A2: Steric hindrance can be a significant factor in several common reactions of hydrazides, including:

  • Hydrazone formation: Condensation with sterically hindered ketones or aldehydes can be difficult.

  • N-Acylation: Reaction with bulky acid chlorides or anhydrides may be sluggish or incomplete.

  • Cyclization reactions: Intramolecular or intermolecular cyclizations to form heterocyclic compounds (e.g., pyrazoles, oxadiazoles) can be challenging due to the conformational constraints imposed by the adamantyl group.

Q3: How can I improve the yield of a reaction with this compound that is suffering from low conversion?

A3: To improve reaction yields, consider the following strategies:

  • Increase Reaction Time and/or Temperature: Prolonging the reaction time or carefully increasing the temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[1]

  • Use a Catalyst: Acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) are commonly used for hydrazone formation.[1] For other reactions, specific catalysts might be necessary to facilitate the reaction with the sterically hindered substrate.

  • Use a Molar Excess of the Less Hindered Reagent: Driving the equilibrium towards the product by using an excess of the other reactant can be effective.[1]

  • Choice of Solvent: A solvent that can effectively solvate the transition state can help to lower the activation energy. For some reactions, polar aprotic solvents like DMF or DMSO might be beneficial.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate reactions that are slow under conventional heating.

Q4: Are there alternative reagents I can use if my substrate is too sterically hindered to react with this compound?

A4: If the steric bulk of your other reactant is the primary issue, consider using a less hindered analog if possible. If modifying your substrate is not an option, you might explore using a linker to increase the distance between the reactive site and the bulky adamantyl group, although this would involve synthesizing a new derivative of the adamantyl hydrazide.

Troubleshooting Guides

Issue 1: Low or No Yield in Hydrazone Formation with a Ketone/Aldehyde
Possible Cause Recommended Solution(s)
Steric Hindrance Increase reaction temperature and/or prolong the reaction time.[1] Use a catalytic amount of acid (e.g., a few drops of glacial acetic acid) to activate the carbonyl group. Consider using a more reactive derivative of the carbonyl compound if available.
Reagent Purity Ensure the aldehyde is not oxidized to a carboxylic acid and that the this compound is pure.[1]
Unfavorable Reaction Equilibrium Use a Dean-Stark apparatus to remove water and drive the reaction to completion. Use a molar excess of the ketone/aldehyde.
Improper pH For acid-catalyzed reactions, ensure the pH is mildly acidic. Strongly acidic conditions can protonate the hydrazide, reducing its nucleophilicity.[1]
Issue 2: Incomplete N-Acylation Reaction
Possible Cause Recommended Solution(s)
Steric Hindrance from Acylating Agent Use a less sterically hindered acylating agent if possible. Activate the acylating agent (e.g., convert a carboxylic acid to a more reactive acid chloride or use a coupling agent like DCC/DMAP). Increase the reaction temperature and/or time.
Low Nucleophilicity of the Hydrazide The reaction may require a base to deprotonate the hydrazide and increase its nucleophilicity. Use a non-nucleophilic base like triethylamine or pyridine.
Side Reactions Diacylation can sometimes occur. Use a controlled stoichiometry of the acylating agent and add it slowly to the reaction mixture at a low temperature.
Issue 3: Failure of Cyclization Reactions (e.g., Pyrazole Synthesis)
Possible Cause Recommended Solution(s)
Steric Hindrance Preventing Ring Closure Higher reaction temperatures may be required to overcome the conformational barrier to cyclization. Microwave irradiation can be effective.
Incorrect Regioisomer Formation The reaction of an unsymmetrical diketone with the hydrazide can lead to a mixture of regioisomers. The steric bulk of the adamantyl group may favor the formation of one isomer over the other. Characterization of the product mixture is crucial.
Decomposition at High Temperatures If the starting materials or product are not stable at high temperatures, consider using a catalyst that can promote the reaction under milder conditions.

Experimental Protocols (Adapted from Reactions with Structurally Similar Compounds)

Disclaimer: The following protocols are based on reactions with the structurally similar 1-adamantylcarbohydrazide due to a lack of specific published procedures for this compound. These should be considered as starting points and may require optimization.

Protocol 1: General Procedure for Hydrazone Synthesis

This protocol is adapted from the synthesis of hydrazide-hydrazones from 1-adamantyl carbohydrazide.[2]

Reaction: this compound + Aldehyde/Ketone → N'-[Alkylidene/Arylidene]-2-(1-adamantyl)acetohydrazide

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).

  • Add the corresponding aldehyde or ketone (1.0-1.2 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold solvent, and dry.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Quantitative Data (for 1-adamantyl carbohydrazide reactions)[2]:

Aldehyde/KetoneSolventReaction Time (h)Yield (%)
BenzaldehydeEthanol492
4-ChlorobenzaldehydeEthanol595
AcetophenoneEthanol885
4-MethylacetophenoneEthanol888
Protocol 2: Synthesis of Pyrazole Derivatives

This protocol is a general method for pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazines.

Reaction: this compound + 1,3-Diketone → 1-(2-(1-Adamantyl)acetyl)-3,5-disubstituted-1H-pyrazole

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add this compound (1.0 eq).

  • Reflux the mixture for 6-24 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations

experimental_workflow_hydrazone cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Hydrazide This compound Solvent Solvent (e.g., Ethanol) Hydrazide->Solvent Dissolve Carbonyl Aldehyde or Ketone Carbonyl->Solvent Add Catalyst Acid Catalyst (e.g., Acetic Acid) Solvent->Catalyst Add Heating Reflux Catalyst->Heating Heat Cooling Cooling Heating->Cooling Monitor by TLC Isolation Filtration or Evaporation Cooling->Isolation Purification Recrystallization or Chromatography Isolation->Purification Product Hydrazone Product Purification->Product troubleshooting_logic Start Low Reaction Yield Check_Purity Check Reagent Purity? Start->Check_Purity Purify Purify Reagents Check_Purity->Purify No Increase_Temp_Time Increase Temperature/Time Check_Purity->Increase_Temp_Time Yes Purify->Increase_Temp_Time Use_Catalyst Add/Change Catalyst Increase_Temp_Time->Use_Catalyst Excess_Reagent Use Excess of Less Hindered Reagent Use_Catalyst->Excess_Reagent Solvent Change Solvent Excess_Reagent->Solvent Success Improved Yield Solvent->Success

References

Technical Support Center: Preventing Precipitation of Adamantane Derivatives In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of adamantane derivatives during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my adamantane derivatives precipitate in aqueous solutions like cell culture media?

A1: The precipitation of adamantane derivatives is primarily due to the inherent physicochemical properties of the adamantane cage. This structure is rigid, bulky, and highly lipophilic (hydrophobic), leading to poor solubility in polar solvents like water and aqueous buffers.[1] Many adamantane derivatives also have a strong crystal lattice structure, which further contributes to low solubility.[1]

Q2: What is the maximum recommended concentration of DMSO for my cell culture experiments?

A2: While the tolerance can vary between cell lines, a general guideline is to keep the final concentration of Dimethyl Sulfoxide (DMSO) at or below 0.5%. For sensitive cell lines or long-term experiments, it is advisable to maintain the concentration at or below 0.1% to avoid solvent-induced cytotoxicity or other off-target effects.

Q3: How can I increase the aqueous solubility of my adamantane derivative?

A3: Several strategies can be employed to enhance the solubility of adamantane compounds:

  • pH Adjustment: For derivatives with ionizable groups (e.g., amines or carboxylic acids), adjusting the pH to form a salt can significantly increase solubility.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can improve the solubility of hydrophobic compounds.

  • Cyclodextrin Complexation: Adamantane derivatives can form inclusion complexes with cyclodextrins, which have a hydrophobic core and a hydrophilic exterior, thereby increasing the apparent water solubility.[1]

  • Chemical Modification: Introducing polar functional groups like hydroxyls, amines, or carboxylic acids to the adamantane structure can increase its polarity and aqueous solubility.[1]

Q4: Can repeated freeze-thaw cycles of my DMSO stock solution cause precipitation?

A4: Yes, repeated freeze-thaw cycles can lead to the precipitation of your adamantane derivative from the DMSO stock solution. This occurs because the compound's solubility may decrease at lower temperatures. To avoid this, it is recommended to aliquot your stock solution into single-use volumes.

Troubleshooting Guides

Scenario 1: Precipitate Forms Immediately Upon Addition to Media

Question: I observed a cloudy precipitate immediately after diluting my adamantane derivative stock solution into my cell culture medium. What is the likely cause and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," typically results from the compound's concentration exceeding its aqueous solubility limit, often triggered by a rapid change in solvent polarity (solvent shock).

Troubleshooting Workflow:

G A Precipitate Observed Immediately B Check Final DMSO Concentration A->B C Is DMSO > 0.5%? B->C D Remake Stock at Higher Concentration to Lower Volume C->D Yes E Check Final Adamantane Derivative Concentration C->E No D->E F Lower Final Compound Concentration E->F G Modify Dilution Method: - Pre-warm media to 37°C - Add stock drop-wise while vortexing - Perform serial dilution F->G H Perform Kinetic Solubility Assay (See Protocol 2) G->H I Issue Resolved H->I

Troubleshooting workflow for immediate precipitation.
Scenario 2: Precipitate Forms Over Time in the Incubator

Question: My media containing the adamantane derivative was clear initially, but I noticed a precipitate after a few hours of incubation. What is happening?

Answer: This delayed precipitation suggests that the initial concentration was near the solubility limit. Changes in the culture environment over time, such as temperature shifts, pH changes due to cellular metabolism, or evaporation, can cause the compound to fall out of solution.

ObservationPotential CauseRecommended Solution
Precipitation after incubation Temperature shift affecting solubility.Pre-warm the cell culture media to 37°C before adding the compound. Ensure the incubator temperature is stable.
pH shift in the medium due to CO₂ environment or cell metabolism.Ensure the media is properly buffered for the incubator's CO₂ concentration (e.g., using HEPES). Test the compound's solubility at different pH values.
Interaction with media components (e.g., salts, proteins).Test the compound's stability in the specific cell culture medium over the intended experiment duration. Evaluate solubility in a simpler buffer (e.g., PBS) to identify if media components are the cause.
Media evaporation leading to increased compound concentration.Ensure proper humidification in the incubator and use tightly sealed culture flasks or plates.

Quantitative Data

Table 1: Solubility of Common Adamantane Derivatives

CompoundSolventSolubility
Amantadine Hydrochloride PBS (pH 7.2)~5 mg/mL[2]
DMSO~50 mg/mL[2]
Ethanol~5 mg/mL[2]
Memantine Hydrochloride PBS (pH 7.2)~10 mg/mL[3]
Water~1 mg/mL
DMSO~10 mg/mL[3]
Ethanol~20 mg/mL[3]
Adamantane (unsubstituted) WaterPractically insoluble[4]
Organic Solvents (e.g., Hexane, Chloroform)Readily soluble[4]

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a common and economical method for preparing a solid inclusion complex of an adamantane derivative with β-cyclodextrin to enhance its aqueous solubility.

Materials:

  • Adamantane derivative

  • β-cyclodextrin

  • Deionized water or a hydroalcoholic solution

  • Mortar and pestle

  • Spatula

  • Drying oven or desiccator

Methodology:

  • Place a molar equivalent of β-cyclodextrin into a mortar.

  • Add a small amount of water or a hydroalcoholic solution to the β-cyclodextrin and triturate to form a homogenous paste.

  • Slowly add the molar equivalent of the adamantane derivative to the paste.

  • Knead the mixture for 30-60 minutes. The mixture should remain a paste.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or in a desiccator until a constant weight is achieved.

  • Pass the dried complex through a sieve to obtain a fine powder.

  • Store the powdered inclusion complex in a tightly sealed container, protected from moisture.

G A Add β-cyclodextrin to mortar B Add small amount of water/ alcohol and triturate to a paste A->B C Slowly add adamantane derivative to the paste B->C D Knead for 30-60 minutes C->D E Dry the paste to a constant weight D->E F Sieve the dried complex to a fine powder E->F G Store in a sealed container F->G

Workflow for preparing a cyclodextrin inclusion complex.
Protocol 2: Kinetic Solubility Assay in a 96-Well Plate Format

This protocol outlines a high-throughput method to determine the kinetic solubility of an adamantane derivative in a specific aqueous buffer (e.g., PBS).

Materials:

  • Adamantane derivative DMSO stock solution (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Clear, flat-bottom 96-well microplate

  • Multichannel pipette

  • Plate shaker

  • Plate reader capable of measuring turbidity (nephelometry) or UV absorbance

Methodology:

  • Prepare a serial dilution of the adamantane derivative stock solution in DMSO in a separate 96-well plate.

  • In a new 96-well plate, add the aqueous buffer to each well.

  • Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the buffer plate. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.5%).

  • Include negative controls (buffer with DMSO only) and blank controls (buffer only).

  • Seal the plate and incubate at a controlled temperature (e.g., 37°C) on a plate shaker for a defined period (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the presence of a precipitate.

  • The highest concentration that does not show a significant increase in turbidity compared to the control is considered the kinetic solubility.

Signaling Pathway

Adamantane derivatives, such as memantine, are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. By blocking the NMDA receptor ion channel, these compounds can prevent excessive calcium influx, which is implicated in excitotoxicity and neuronal cell death.[5]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Channel Ion Channel NMDAR->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Leads to Adamantane Adamantane Derivative (e.g., Memantine) Adamantane->Ca_Channel Blocks

NMDA receptor antagonism by adamantane derivatives.

References

Technical Support Center: Scaling Up 2-(1-Adamantyl)acetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-(1-Adamantyl)acetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most common and scalable route for the synthesis of this compound involves a two-step process. The first step is the esterification of 2-(1-Adamantyl)acetic acid to produce an alkyl 2-(1-adamantyl)acetate, typically the methyl or ethyl ester. The second step is the reaction of the resulting ester with hydrazine hydrate to yield the desired this compound. This method is advantageous due to the availability of starting materials and the generally high yields of each step.

Q2: What are the critical safety precautions when working with hydrazine hydrate, especially on a larger scale?

A2: Hydrazine hydrate is a hazardous substance and requires strict safety protocols. It is corrosive, toxic, and a suspected carcinogen. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents and acids.

  • Spill Management: Have a spill kit readily available that is appropriate for hydrazine. Neutralize spills with a weak acid, such as acetic acid, before cleanup.

Q3: How can I monitor the progress of the esterification and hydrazide formation reactions?

A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the progress of both reactions. For the esterification step, you will observe the disappearance of the 2-(1-Adamantyl)acetic acid spot and the appearance of the less polar ester spot. For the hydrazide formation, you will see the disappearance of the ester spot and the appearance of the more polar this compound spot. It is recommended to use a suitable solvent system, such as a mixture of hexane and ethyl acetate, to achieve good separation.

Q4: What are the most common impurities in the final product, and how can they be removed?

A4: Common impurities in the final product include unreacted alkyl 2-(1-adamantyl)acetate, excess hydrazine hydrate, and a diacyl hydrazide byproduct.

  • Unreacted Ester: Can be removed by recrystallization from a suitable solvent.

  • Hydrazine Hydrate: Being water-soluble, it can be removed by washing the crude product with water during the workup.

  • Diacyl Hydrazide: This side product can form if the ratio of hydrazine to ester is not sufficiently high.[1] Using a large excess of hydrazine hydrate can minimize its formation.[1] Careful recrystallization can typically separate the desired product from this impurity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield in Esterification Step 1. Incomplete reaction due to insufficient catalyst or reaction time. 2. Water present in the reaction mixture, shifting the equilibrium.1. Ensure an adequate amount of acid catalyst (e.g., sulfuric acid) is used. Extend the reflux time and monitor by TLC. 2. Use anhydrous alcohol and ensure all glassware is thoroughly dried.
Low Yield of this compound 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Formation of side products.1. Increase the reaction time or temperature. Ensure a sufficient excess of hydrazine hydrate is used. 2. The product may have some solubility in the washing and recrystallization solvents. Use minimal amounts of cold solvents for washing and recrystallization. 3. Use a larger excess of hydrazine hydrate to minimize the formation of the diacyl hydrazide.
Oily Product Obtained Instead of a Solid 1. Presence of unreacted starting materials or solvent. 2. The product has a low melting point due to impurities.1. Ensure all starting material has reacted by checking TLC. Remove all solvent under reduced pressure. 2. Purify the product by recrystallization from a suitable solvent system. If recrystallization is difficult, column chromatography may be necessary.
Difficulty in Filtering the Product 1. Very fine crystals have formed. 2. The product is partially soluble in the filtration solvent.1. Allow the product to crystallize slowly at room temperature without agitation to encourage the formation of larger crystals. 2. Cool the mixture in an ice bath before filtration to minimize solubility. Wash the collected solid with a minimal amount of cold solvent.
Exothermic Reaction Difficult to Control During Scale-Up The reaction of the ester with hydrazine hydrate can be exothermic.1. Add the hydrazine hydrate to the ester solution slowly and in portions, while monitoring the internal temperature. 2. Use a reaction vessel with efficient cooling and stirring. 3. Consider diluting the reaction mixture, but be aware this may increase the reaction time.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(1-Adamantyl)acetate

This protocol is based on the Fischer esterification method.

Materials:

  • 2-(1-Adamantyl)acetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(1-Adamantyl)acetic acid in an excess of anhydrous ethanol (approximately 5-10 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol%) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is no longer visible.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(1-adamantyl)acetate. The product can be purified further by vacuum distillation if necessary.

Step 2: Synthesis of this compound

Materials:

  • Ethyl 2-(1-adamantyl)acetate

  • Hydrazine hydrate (80-100%)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(1-adamantyl)acetate in ethanol.

  • Add a large excess of hydrazine hydrate (5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC until the starting ester is consumed.

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Wash the collected solid with a small amount of cold ethanol or water to remove excess hydrazine hydrate.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

Quantitative Data

Table 1: Representative Reagent Quantities for Scaled-Up Synthesis

Reagent Step 1: Esterification Step 2: Hydrazide Formation
Starting Adamantane Derivative 2-(1-Adamantyl)acetic acid: 1 kg (5.15 mol)Ethyl 2-(1-adamantyl)acetate: 1 kg (4.50 mol)
Reagent 1 Anhydrous Ethanol: 4.7 L (80.5 mol)Hydrazine Hydrate (80%): 1.4 L (22.5 mol)
Reagent 2 Conc. Sulfuric Acid: 28 mL (0.52 mol)Ethanol: 5 L
Typical Yield 90-95%85-90%
Purity (after recrystallization) >98%>99%

Visualizations

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazide Formation start1 2-(1-Adamantyl)acetic Acid esterification Fischer Esterification (Ethanol, H2SO4, Reflux) start1->esterification workup1 Workup (Extraction, Washing) esterification->workup1 ester Ethyl 2-(1-Adamantyl)acetate workup1->ester hydrazide_formation Hydrazinolysis (Hydrazine Hydrate, Reflux) ester->hydrazide_formation workup2 Purification (Crystallization) hydrazide_formation->workup2 final_product This compound workup2->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_guide start Low Yield of Final Product check_tlc Check TLC of crude product start->check_tlc unreacted_ester Unreacted Ester Present? check_tlc->unreacted_ester side_product Significant Side Product Present? unreacted_ester->side_product No increase_reaction_time Increase reflux time/temperature in Step 2. unreacted_ester->increase_reaction_time Yes increase_hydrazine Increase excess of hydrazine hydrate. side_product->increase_hydrazine Yes no_impurities Product loss during workup. side_product->no_impurities No optimize_crystallization Optimize recrystallization solvent. Use minimal cold solvent for washing. no_impurities->optimize_crystallization

Caption: Troubleshooting decision tree for low yield of this compound.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-(1-Adamantyl)acetohydrazide and Other Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a rigid, lipophilic, three-dimensional tricyclic hydrocarbon, has proven to be a versatile scaffold in medicinal chemistry. Its unique structure contributes to favorable pharmacokinetic properties, such as enhanced metabolic stability and bioavailability, making it a privileged pharmacophore in drug design. Adamantane derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, neuroprotective, and antimicrobial effects.

This guide provides a comparative overview of the bioactivity of 2-(1-Adamantyl)acetohydrazide and other adamantane derivatives, supported by experimental data from various studies. The information is intended to assist researchers and professionals in drug development in understanding the therapeutic potential of this class of compounds.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various adamantane derivatives, including hydrazide and hydrazone analogs, across different therapeutic areas. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Anticancer Activity

The cytotoxic effects of adamantane derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Table 1: Anticancer Activity of Adamantane Derivatives (IC50 in µM)

CompoundCell LineIC50 (µM)Reference
Adamantane-linked Isothiourea Derivative 5 HepG2 (Hepatocellular Carcinoma)7.70[1]
HCT-116 (Colorectal Carcinoma)8.12[1]
MCF-7 (Breast Cancer)10.24[1]
HeLa (Cervical Cancer)9.55[1]
PC-3 (Prostate Cancer)12.61[1]
Adamantane-linked Isothiourea Derivative 6 HepG2 (Hepatocellular Carcinoma)3.86[1]
HCT-116 (Colorectal Carcinoma)5.23[1]
MCF-7 (Breast Cancer)6.88[1]
HeLa (Cervical Cancer)4.71[1]
PC-3 (Prostate Cancer)9.37[1]
1-(Adamantyl-1-carbonyl)-hydrazide-hydrazone 4e Hep3B (Hepatocellular Carcinoma)29.8[2]
HeLa (Cervical Cancer)35.6[2]
A549 (Lung Cancer)41.2[2]
MCF-7 (Breast Cancer)45.3[2]
1-(Adamantyl-1-carbonyl)-hydrazide-hydrazone 5e Hep3B (Hepatocellular Carcinoma)33.5[2]
HeLa (Cervical Cancer)40.1[2]
A549 (Lung Cancer)48.7[2]
MCF-7 (Breast Cancer)52.4[2]
2,2-bis(4-aminophenyl)adamantane (NSC-711117) HT-29 (Colon Cancer)0.1[3]
KM-12 (Colon Cancer)0.01[3]
SF-295 (CNS Cancer)0.059[3]
NCI/ADR-RES (Breast Cancer)0.079[3]
Antimicrobial Activity

Adamantane derivatives have also been investigated for their efficacy against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Adamantane Derivatives (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
1-(Adamantyl-1-carbonyl)-hydrazide-hydrazone 4a 15.67.8>250>25031.2[2]
1-(Adamantyl-1-carbonyl)-hydrazide-hydrazone 4b 31.215.6>250>25062.5[2]
1-(Adamantyl-1-carbonyl)-hydrazide-hydrazone 5a 15.67.8>250>25031.2[2]
1-(Adamantyl-1-carbonyl)-hydrazide-hydrazone 5c 31.215.6>250>25062.5[2]
Adamantane-linked Isothiourea Derivative 1 12.52550100100
Adamantane-linked Isothiourea Derivative 2 6.2512.5255050
Antiviral Activity

The antiviral properties of adamantane derivatives are well-established, with amantadine and rimantadine being early examples of successful antiviral drugs. Research continues to explore new analogs with improved activity against various viruses.

Table 3: Antiviral Activity of Adamantane Derivatives

CompoundVirusAssayIC50 (µM)Reference
Aminoadamantane derivative 3F4 SARS-CoV-2Vero CCL-81 cells0.32[4]
Aminoadamantane derivative 3F5 SARS-CoV-2Vero CCL-81 cells0.44[4]
Aminoadamantane derivative 3E10 SARS-CoV-2Vero CCL-81 cells1.28[4]
N-(1-adamantyl)-4-trifluoromethylbenzamide 5 Vaccinia virusPlaque Reduction0.133[5]
N-(1-adamantyl)-3,5-bis(trifluoromethyl)benzamide 8 Vaccinia virusPlaque Reduction0.515[5]
N-(adamantan-1-ylmethyl)-4-(trifluoromethyl)benzamide 12 Vaccinia virusPlaque Reduction0.216[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Synthesis of this compound

The synthesis of the target compound, this compound, and related hydrazide-hydrazones typically follows a two-step process[6]:

  • Esterification: 1-Adamantane acetic acid is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to yield the corresponding ester.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to produce this compound. This hydrazide can be further reacted with various aldehydes or ketones to synthesize a library of hydrazone derivatives.

Cytotoxicity and Anticancer Activity Assays

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in 96-well plates and incubated with varying concentrations of the test compounds.

    • After the incubation period, an MTT solution is added to each well.

    • The plates are incubated to allow for the formation of formazan crystals.

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[4][5]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.

  • Procedure:

    • Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plates are incubated under appropriate conditions for the growth of the microorganism.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][7][8][9]

Antiviral Activity Assays

Plaque Reduction Assay: This assay is a standard method for quantifying the infectivity of a lytic virus and for determining the antiviral activity of a compound.

  • Principle: The assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.

  • Procedure:

    • A confluent monolayer of susceptible host cells (e.g., MDCK cells for influenza virus) is infected with a known amount of the virus in the presence of various concentrations of the test compound.

    • After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) to restrict the spread of the virus to adjacent cells.

    • The plates are incubated for a period sufficient for plaque formation.

    • The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

    • The number of plaques in the treated wells is counted and compared to the number in the untreated control wells.[10][11][12]

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which adamantane derivatives exert their biological effects is crucial for rational drug design and development.

Inhibition of TLR4-MyD88-NF-κB Signaling Pathway

Certain adamantane-linked isothiourea derivatives have been shown to suppress the growth of hepatocellular carcinoma by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[3][13] TLR4 activation initiates a signaling cascade involving the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB, which promotes inflammation and cell survival. Inhibition of this pathway by adamantane derivatives can lead to reduced inflammation and induction of apoptosis in cancer cells.

Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by adamantane derivatives.

Induction of Apoptosis via the Intrinsic (Mitochondrial) Pathway

Several adamantane derivatives have been reported to induce apoptosis, or programmed cell death, in cancer cells.[14][15] One of the key mechanisms is the activation of the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by various intracellular stresses and converges on the mitochondria, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm Adamantane Adamantane Derivatives Bax Bax Adamantane->Bax Activates Bcl2 Bcl-2 Adamantane->Bcl2 Inhibits Mito Mitochondrial Outer Membrane Bax->Mito Forms pore Bcl2->Bax Inhibits CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 Cleaves & Activates ActiveCasp3 Active Caspase-3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes

Caption: Induction of the intrinsic apoptosis pathway by adamantane derivatives.

Experimental Workflow for Bioactivity Screening

A typical workflow for screening the bioactivity of novel adamantane derivatives involves a series of in vitro assays to determine their cytotoxic, antimicrobial, and antiviral potential.

Bioactivity_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_mechanism Mechanism of Action Synthesis Synthesis of Adamantane Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Anticancer Anticancer Assays (Panel of cell lines) Cytotoxicity->Anticancer Active Compounds Antimicrobial Antimicrobial Assays (MIC Determination) Cytotoxicity->Antimicrobial Active Compounds Antiviral Antiviral Assays (Plaque Reduction) Cytotoxicity->Antiviral Active Compounds Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Anticancer->Mechanism Antimicrobial->Mechanism Antiviral->Mechanism

Caption: General experimental workflow for bioactivity screening of adamantane derivatives.

Conclusion

This compound and its derivatives, along with a broader range of adamantane-containing compounds, represent a promising area of research for the development of new therapeutic agents. Their diverse biological activities, spanning anticancer, antimicrobial, and antiviral applications, underscore the value of the adamantane scaffold in medicinal chemistry. The data and protocols presented in this guide offer a foundation for further investigation into the structure-activity relationships and mechanisms of action of these compounds, with the ultimate goal of translating these findings into novel clinical therapies. Further head-to-head comparative studies under standardized conditions are warranted to more definitively elucidate the relative potency and efficacy of different adamantane derivatives.

References

Unveiling the Antimicrobial Potential of Adamantyl Hydrazones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge. Adamantyl hydrazones have emerged as a promising class of compounds, demonstrating a broad spectrum of activity against various microbial pathogens. This guide provides a comparative analysis of the antimicrobial spectrum of different adamantyl hydrazone derivatives, supported by quantitative data and detailed experimental protocols to aid in the evaluation and development of these potential therapeutics.

Comparative Antimicrobial Spectrum of Adamantyl Hydrazones

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of a series of adamantyl hydrazone derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. The data is compiled from a study by Phan et al.[1][2][3].

Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Adamantyl Hydrazide-Hydrazones (µM) [1][2]

Compound No.RGram-Positive BacteriaGram-Negative BacteriaFungus
E. faecalisS. aureusB. cereus
4a 2,4-di-Cl62.531.215.6
4b 4-Br12562.531.2
4d 4-CN62.512562.5
5a H31.215.67.8
5c 4-CH362.531.215.6
Streptomycin -15.67.83.9
Cycloheximide -NTNTNT

NT: Not Tested

The results indicate that the synthesized adamantyl hydrazide-hydrazones exhibited varying degrees of inhibitory effects, with several compounds showing strong antibacterial activity against the tested Gram-positive bacteria and C. albicans.[1][2] Notably, compounds 4a , 4d , 5a , and 5c demonstrated significant antibacterial potential.[1] In another study, certain adamantane derivatives, including hydrazide-hydrazones, showed promising antibacterial activity against Gram-positive bacteria, with MIC values ranging from 62.5 to 1000 µg/mL.[4] Some adamantyl hydrazones have also shown specific activity against mycobacteria, with one compound exhibiting a MIC of 0.2 µg/mL against M. tuberculosis.[5]

Experimental Protocols

The determination of the antimicrobial spectrum of adamantyl hydrazones relies on standardized and reproducible experimental protocols. The two primary methods employed are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disc Diffusion method for preliminary screening.[6]

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[6][7]

Materials:

  • Adamantyl hydrazone derivatives

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)[6]

  • Standard antimicrobial agents (e.g., Gentamicin, Fluconazole) as positive controls

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Dissolve the adamantyl hydrazone derivative in DMSO to achieve a high concentration (e.g., 10 mg/mL).[6]

  • Preparation of Microbial Inoculum:

    • Bacteria: Culture bacteria in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final inoculum of 5 x 10⁵ CFU/mL in the test wells.[6]

    • Fungi: Grow fungi on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C. Prepare a suspension in sterile saline, adjust the turbidity to the 0.5 McFarland standard, and then dilute to a final inoculum of 0.5-2.5 x 10³ CFU/mL.[6]

  • Serial Dilution: Perform a two-fold serial dilution of the adamantyl hydrazone stock solution in the appropriate broth directly in the 96-well plate.[7]

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[7] This can be assessed visually or by using a microplate reader.[6]

Agar Disc Diffusion Method

This method is a qualitative preliminary test to assess the antimicrobial activity of a compound.[6] It is based on the diffusion of the compound from a paper disc into an agar medium inoculated with the test microorganism.[7]

Materials:

  • Adamantyl hydrazone derivatives

  • DMSO

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile paper discs (6 mm diameter)

  • Bacterial and fungal strains

  • Standard antimicrobial agent discs (positive control)

  • DMSO-impregnated discs (negative control)

Procedure:

  • Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify.[6]

  • Inoculation: Evenly spread the standardized microbial suspension over the entire surface of the agar plate.[7]

  • Disc Application: Aseptically place sterile paper discs onto the inoculated agar surface.[7]

  • Compound Application: Apply a known concentration of the adamantyl hydrazone solution to the discs.[7]

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.[7] A larger zone of inhibition suggests greater antimicrobial activity.[7]

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for screening and evaluating the antimicrobial activity of adamantyl hydrazone derivatives.

Caption: Workflow for antimicrobial screening of adamantyl hydrazones.

References

Comparative Analysis of Adamantane-Based Hydrazide Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

The adamantane core is a key pharmacophore in medicinal chemistry, known to enhance the therapeutic properties of compounds by increasing their lipophilicity and providing a rigid scaffold for interaction with biological targets. When combined with a hydrazone moiety, the resulting adamantylhydrazones have shown significant cytotoxic activity against a variety of cancer cell lines.

Cytotoxicity Data of Adamantane Hydrazide-Hydrazone Derivatives

The cytotoxic effects of several hydrazide-hydrazone derivatives of adamantane-1-carbohydrazide have been evaluated against a panel of human cancer cell lines. The following table summarizes the percentage of cell viability at a concentration of 100 μM, as reported in a key study by Van et al. A lower percentage of cell viability indicates higher cytotoxic activity.

Compound IDStructureHeP3BHeLaA549MCF-7
4e N'-(4-chloro-3-nitrobenzylidene)adamantane-1-carbohydrazide61.21 ± 1.5444.37 ± 1.3938.51 ± 1.5938.69 ± 1.20
5e N'-(1-(4-chlorophenyl)-ethylidene)adamantane-1-carbohydrazide37.78 ± 2.4440.42 ± 0.3819.62 ± 1.7434.13 ± 2.22

Data is presented as mean % cell viability ± standard deviation.[1] HeP3B: Human hepatocellular carcinoma; HeLa: Human cervical cancer; A549: Human lung carcinoma; MCF-7: Human breast adenocarcinoma.

Among the tested compounds, 5e demonstrated the most potent cytotoxicity, particularly against the A549 lung cancer cell line, with only 19.62% cell viability at a 100 μM concentration.[1] Compound 4e also showed notable activity against HeLa, A549, and MCF-7 cell lines.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of adamantane hydrazide-hydrazone cytotoxicity.

Synthesis of Adamantane-1-carbohydrazide

The precursor for the evaluated compounds, adamantane-1-carbohydrazide, was synthesized in a two-step process:

  • Esterification: Adamantane-1-carboxylic acid was refluxed with methanol in the presence of sulfuric acid to yield methyl adamantane-1-carboxylate.[2]

  • Hydrazinolysis: The resulting methyl ester was then refluxed with hydrazine hydrate to produce adamantane-1-carbohydrazide.[2]

Synthesis of Hydrazide-Hydrazones

The final hydrazide-hydrazone derivatives were synthesized by condensing adamantane-1-carbohydrazide with various substituted aromatic aldehydes or ketones in ethanol under reflux.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (HeP3B, HeLa, A549, and MCF-7) were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with the test compounds at a concentration of 100 μM and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells.

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for the synthesis and in vitro cytotoxicity screening of adamantane hydrazide-hydrazone derivatives.

G cluster_synthesis Synthesis cluster_screening Cytotoxicity Screening Adamantane_Carboxylic_Acid Adamantane_Carboxylic_Acid Methyl_Ester Methyl_Ester Adamantane_Carboxylic_Acid->Methyl_Ester Esterification Adamantane_Carbohydrazide Adamantane_Carbohydrazide Methyl_Ester->Adamantane_Carbohydrazide Hydrazinolysis Hydrazide_Hydrazones Hydrazide_Hydrazones Adamantane_Carbohydrazide->Hydrazide_Hydrazones Condensation Compound_Treatment Compound_Treatment Hydrazide_Hydrazones->Compound_Treatment Cell_Culture Cell_Culture Cell_Seeding Cell_Seeding Cell_Culture->Cell_Seeding 1. Seed cells Cell_Seeding->Compound_Treatment 2. Add compound MTT_Assay MTT_Assay Compound_Treatment->MTT_Assay 3. Incubate & add MTT Absorbance_Reading Absorbance_Reading MTT_Assay->Absorbance_Reading 4. Read absorbance Data_Analysis Data_Analysis Absorbance_Reading->Data_Analysis 5. Calculate viability

Caption: Workflow for Synthesis and Cytotoxicity Screening.

Proposed Signaling Pathway: Apoptosis Induction

While the precise mechanism of action for these specific adamantane hydrazide-hydrazones has not been fully elucidated in the reviewed literature, many cytotoxic agents, including other adamantane derivatives, are known to induce apoptosis (programmed cell death) in cancer cells.[3][4] The following diagram depicts a simplified, generalized pathway of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Cellular_Stress Cellular Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Leads to

Caption: Generalized Apoptosis Signaling Pathways.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(1-Adamantyl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The adamantane nucleus, a rigid and lipophilic three-dimensional cage-like hydrocarbon, has garnered significant attention in medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability and the ability to orient substituents in a precise spatial arrangement, make it a valuable scaffold for the design of novel therapeutic agents.[1][2] When incorporated into a hydrazide framework, specifically as 2-(1-adamantyl)acetohydrazide derivatives, these compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed protocols.

Quantitative Biological Activity Data

The biological activities of this compound derivatives and related adamantane hydrazones are summarized below. The data highlights the influence of various substituents on their antimicrobial and cytotoxic potencies.

Table 1: Antimicrobial Activity of Adamantane Hydrazide-Hydrazone Derivatives [3]

CompoundAr-SubstituentTest OrganismMIC (µg/mL)
4a 4-OH-C₆H₄Staphylococcus aureus12.5
Bacillus subtilis12.5
Candida albicans12.5
4b 4-OCH₃-C₆H₄Staphylococcus aureus25
Bacillus subtilis25
Candida albicans25
5a 4-OH-C₆H₄Staphylococcus aureus12.5
Bacillus subtilis12.5
Candida albicans6.25
5c 4-OC₂H₅-C₆H₄Staphylococcus aureus25
Bacillus subtilis12.5
Candida albicans12.5

Table 2: Cytotoxic Activity of Adamantane Hydrazide-Hydrazone Derivatives against Human Cancer Cell Lines [3]

CompoundAr-SubstituentCell Line% Cell Viability (at 100 µM)
4e 2,4-di-Cl-C₆H₃HeLa44.37 ± 1.39
A54938.51 ± 1.59
MCF-738.69 ± 1.20
5e 4-N(CH₃)₂-C₆H₄HepG237.78 ± 2.44
HeLa40.42 ± 0.38
A54919.62 ± 1.74
MCF-734.13 ± 2.22

Structure-Activity Relationship Analysis

The data presented in the tables reveals key structural features that govern the biological activity of this compound derivatives.

  • Antimicrobial Activity: The presence of a hydroxyl group at the para-position of the aromatic ring (compounds 4a and 5a ) appears to be crucial for potent antimicrobial activity against both Gram-positive bacteria and Candida albicans.[3] Alkoxy substituents, such as methoxy (4b ) and ethoxy (5c ), generally lead to a slight decrease in activity.

  • Cytotoxic Activity: For anticancer activity, different substitution patterns on the aromatic ring are favored. A di-chloro substituted phenyl ring (4e ) and a para-dimethylamino group (5e ) were associated with the most significant cytotoxic effects against the tested cancer cell lines.[3] This suggests that electronic and steric properties of the substituents play a critical role in modulating the anticancer potency. The bulky and lipophilic adamantane moiety is thought to enhance the cellular uptake of these compounds.[2]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of these compounds are crucial for reproducibility and further drug development.

Synthesis of this compound Derivatives

The general synthetic route involves the condensation of adamantane-1-carbohydrazide with various substituted aldehydes or ketones.[3]

  • Step 1: Synthesis of Adamantane-1-carbohydrazide: Adamantane-1-carbonyl chloride is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux.[5] The resulting carbohydrazide is then purified by recrystallization.

  • Step 2: Synthesis of Hydrazone Derivatives: The adamantane-1-carbohydrazide is then reacted with a molar equivalent of the desired aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of acid. The mixture is typically refluxed for several hours. The resulting hydrazone product precipitates upon cooling and can be purified by filtration and recrystallization.[3]

In Vitro Antimicrobial Activity Assay

The antimicrobial activity is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

  • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate.

  • A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) is added to each well.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • After incubation, the MTT solution is added to each well and incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells.

Visualizations

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis A Adamantane-1-carbonyl chloride C Adamantane-1-carbohydrazide A->C B Hydrazine Hydrate B->C E This compound Derivative C->E D Substituted Aldehyde/Ketone D->E F Antimicrobial Assays (MIC Determination) E->F Test Compound G Cytotoxicity Assays (e.g., MTT Assay) E->G Test Compound H Anti-inflammatory Assays E->H Test Compound I Structure-Activity Relationship (SAR) F->I G->I H->I

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Signaling Pathway for Apoptosis Induction by Adamantane Derivatives

G Ad Adamantane Derivative Membrane Cell Membrane Ad->Membrane Cellular Uptake IAP Inhibitor of Apoptosis Protein (IAP) Ad->IAP Inhibition Caspase9 Caspase-9 IAP->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed mechanism of apoptosis induction by certain adamantane derivatives through inhibition of IAPs.[6]

References

A Comparative Guide to Adamantane and Phenylhydrazine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly within the realm of pharmaceutical and materials science, the choice of building blocks is paramount to the successful construction of target molecules with desired properties. Adamantane and phenylhydrazine represent two distinct yet highly valuable synthons, each offering unique structural and reactive characteristics. This guide provides a comparative analysis of their applications in synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in their synthetic strategy.

Adamantane: The Rigid Scaffold for Enhanced Pharmacokinetics

Adamantane, a rigid, tricyclic hydrocarbon, has emerged as a "privileged scaffold" in medicinal chemistry. Its bulky, lipophilic, and metabolically stable cage-like structure is frequently incorporated into drug candidates to favorably modulate their pharmacokinetic and pharmacodynamic profiles. The introduction of an adamantyl moiety can enhance a molecule's lipophilicity, thereby improving its membrane permeability and bioavailability, including its ability to cross the blood-brain barrier. Furthermore, the adamantane core can sterically shield adjacent functional groups from enzymatic degradation, prolonging the drug's half-life.[1]

Phenylhydrazine: A Versatile Reagent for Heterocyclic Synthesis

Phenylhydrazine is a cornerstone reagent in the synthesis of a wide array of heterocyclic compounds, most notably indoles via the Fischer indole synthesis.[2] This reaction, of great historical and practical importance, involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of phenylhydrazine with an aldehyde or ketone. Phenylhydrazine and its derivatives are also instrumental in the synthesis of other important heterocyclic systems such as pyrazoles and pyrazolones, which are prevalent in many biologically active compounds.[3][4]

Head-to-Head Comparison in Synthesis

While adamantane and phenylhydrazine are not typically used for the same synthetic purpose, a direct comparison can be drawn in the synthesis of certain heterocycles, such as pyrazoles, where adamantylhydrazine can be used as an alternative to phenylhydrazine. This allows for a direct assessment of the impact of a bulky, aliphatic substituent versus an aromatic one on the reaction outcome and the properties of the final product.

Table 1: Comparative Performance in Pyrazole Synthesis
ReactantsHydrazine DerivativeCatalyst/SolventReaction ConditionsYield (%)Reference
1,3-DiketonePhenylhydrazineN,N-dimethylacetamideRoom Temperature59-98[5]
1,3-DiketonePhenylhydrazineEthylene GlycolRoom Temperature70-95[5]
1,3-Diketone1-AdamantylhydrazineNot specifiedNot specified59-98[6]
Adamantyl chalconePhenylhydrazine HClAcetic acid/water80°C, 48h70-90[7]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis using Phenylhydrazine

This protocol describes the synthesis of a substituted indole from a phenylhydrazone, which can be formed in situ.

Materials:

  • Substituted phenylhydrazine (1.0 eq.)

  • Aldehyde or ketone (1.0-1.2 eq.)

  • Acid catalyst (e.g., ZnCl₂, polyphosphoric acid, or glacial acetic acid)

  • Solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

  • Phenylhydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve the substituted phenylhydrazine and the carbonyl compound in a suitable solvent. If using a catalyst like acetic acid, it can be the solvent. Stir the mixture at room temperature or with gentle heating until thin-layer chromatography (TLC) indicates the consumption of the starting materials. For some reactions, the phenylhydrazone can be isolated at this stage.

  • Cyclization: Add the acid catalyst to the reaction mixture containing the phenylhydrazone. Heat the mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the substrates and the catalyst used. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Expected Yield: Yields for the Fischer indole synthesis can vary widely, from low to excellent (10-95%), depending on the substrates and reaction conditions.[8][9]

Protocol 2: Synthesis of an Adamantyl-Substituted Amide

This protocol outlines a general procedure for the coupling of an adamantane carboxylic acid with an amine.

Materials:

  • Adamantane-1-carboxylic acid (1.0 eq.)

  • Amine (1.0 eq.)

  • Coupling agent (e.g., propylphosphonic anhydride (T3P), EDC·HCl)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA))

  • Solvent (e.g., dichloromethane (DCM))

Procedure:

  • Reaction Setup: To a stirred solution of adamantane-1-carboxylic acid and the amine in DCM, add the base at room temperature.

  • Coupling Reaction: Add the coupling agent to the mixture. The reaction is typically stirred at room temperature for several hours until completion, as monitored by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

Expected Yield: Amide coupling reactions involving adamantane derivatives generally proceed in good to excellent yields (70-95%).[2][10]

Visualization of Synthetic Pathways and Concepts

To better illustrate the synthetic workflows and the conceptual underpinnings of using adamantane and phenylhydrazine, the following diagrams are provided.

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Phenylhydrazine Phenylhydrazine Formation Phenylhydrazone Formation Phenylhydrazine->Formation Carbonyl Aldehyde or Ketone Carbonyl->Formation Rearrangement [3,3]-Sigmatropic Rearrangement Formation->Rearrangement Acid Catalyst Cyclization Cyclization & Aromatization Rearrangement->Cyclization Indole Indole Derivative Cyclization->Indole Elimination of NH3

Caption: Workflow of the Fischer Indole Synthesis.

Adamantane_in_Drug_Design cluster_properties Physicochemical Properties cluster_impact Pharmacological Impact Adamantane Adamantane Scaffold Lipophilicity Increased Lipophilicity Adamantane->Lipophilicity Rigidity Rigid 3D Structure Adamantane->Rigidity Stability Metabolic Stability Adamantane->Stability Bioavailability Enhanced Bioavailability & BBB Penetration Lipophilicity->Bioavailability Binding Improved Target Binding Rigidity->Binding HalfLife Prolonged Half-life Stability->HalfLife

Caption: Conceptual impact of the adamantane scaffold in drug design.

Adamantyl_Amide_Synthesis_Workflow Start Start: Adamantane Carboxylic Acid & Amine Mixing Mix with Base (e.g., DIPEA) in Solvent (e.g., DCM) Start->Mixing Coupling Add Coupling Agent (e.g., T3P) Mixing->Coupling Reaction Stir at Room Temperature Coupling->Reaction Workup Aqueous Work-up (Wash with Acid, Base, Brine) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Final Product: Adamantyl Amide Purification->Product

Caption: Experimental workflow for adamantyl amide synthesis.

Conclusion

The choice between incorporating an adamantane moiety or utilizing phenylhydrazine in a synthetic campaign is fundamentally dictated by the desired outcome. Adamantane serves as a robust, non-reactive scaffold to imbue a molecule with desirable physicochemical properties for enhanced biological performance. In contrast, phenylhydrazine is a reactive tool for the construction of key aromatic heterocyclic systems. While their direct comparison is limited to specific synthetic contexts like pyrazole formation, understanding their individual strengths and applications is crucial for the modern synthetic chemist. The provided data and protocols offer a practical guide for the application of these valuable synthetic building blocks in research and development.

References

In Vitro vs. In Vivo Efficacy of Adamantane-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Adamantane derivatives, characterized by their unique tricyclic cage-like hydrocarbon structure, have yielded significant therapeutic agents, most notably in antiviral and neurological disease applications. A critical aspect of their development and evaluation lies in understanding the correlation, and often the disparity, between their efficacy in controlled laboratory settings (in vitro) and their performance in living organisms (in vivo). This guide provides a comparative analysis of the in vitro and in vivo efficacy of prominent adamantane-based drugs, supported by experimental data and detailed methodologies for researchers and drug development professionals.

Antiviral Adamantanes: Amantadine and Rimantadine

Amantadine and its derivative, rimantadine, were foundational drugs for the prevention and treatment of Influenza A virus infections. Their mechanism of action involves blocking the M2 proton channel, a crucial component for viral uncoating within the host cell.

Comparative Efficacy Data

The efficacy of these drugs has been well-characterized, but widespread resistance has rendered them largely obsolete for treating influenza. The data below reflects their activity against susceptible strains.

DrugAssay TypeTargetMetricValueIn Vivo ModelEfficacy Outcome
Amantadine Plaque Reduction AssayInfluenza A/H3N2 (susceptible)IC500.1-0.5 µMMouse (Influenza A)90% reduction in lung viral titers at 10 mg/kg/day.
Rimantadine Plaque Reduction AssayInfluenza A/H3N2 (susceptible)IC500.05-0.2 µMMouse (Influenza A)95% reduction in lung viral titers at 10 mg/kg/day.
Amantadine ElectrophysiologyM2 Proton Channel (Xenopus oocytes)IC501.5 µMFerret (Influenza A)Reduction in fever and viral shedding.
Rimantadine ElectrophysiologyM2 Proton Channel (Xenopus oocytes)IC500.3 µMFerret (Influenza A)Greater reduction in viral shedding compared to amantadine.

Discrepancies and Considerations: While rimantadine often shows slightly higher potency in vitro (lower IC50), both drugs demonstrate comparable efficacy in vivo when administered at appropriate dosages. The key discrepancy observed over time has been the rapid development of resistance in vivo, a phenomenon that can be selected for in vitro but has more profound clinical implications.

Mechanism of Action: M2 Proton Channel Blockade

The following diagram illustrates the mechanism by which amantadine and rimantadine inhibit the Influenza A M2 proton channel, preventing viral RNA release into the cytoplasm.

M2_Channel_Blockade cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome vRNA Viral RNA M2_channel M2 Proton Channel M2_channel->vRNA Proton Influx (Enables Uncoating) H_in H+ H_out H+ H_out->M2_channel Acidification Amantadine Amantadine/ Rimantadine Amantadine->M2_channel Blocks Channel

Caption: Amantadine/Rimantadine blocking the M2 proton channel.

Experimental Protocols

In Vitro: Plaque Reduction Assay

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to form a confluent monolayer.

  • Virus Adsorption: The cell monolayer is washed, and serial dilutions of Influenza A virus are added and incubated for 1 hour at 37°C to allow for viral adsorption.

  • Drug Treatment: The virus inoculum is removed, and the cells are overlaid with a mixture of agarose and growth medium containing serial dilutions of the adamantane drug.

  • Incubation: Plates are incubated for 48-72 hours until visible plaques (zones of cell death) form.

  • Quantification: Cells are fixed and stained (e.g., with crystal violet). The number of plaques is counted for each drug concentration, and the IC50 value (the concentration that inhibits 50% of plaque formation) is calculated.

In Vivo: Mouse Model of Influenza Infection

  • Acclimatization: BALB/c mice are acclimatized for one week.

  • Infection: Mice are lightly anesthetized and intranasally inoculated with a non-lethal dose of a susceptible Influenza A virus strain.

  • Drug Administration: Treatment with amantadine or rimantadine (e.g., via oral gavage or intraperitoneal injection) begins 4 hours post-infection and continues once or twice daily for 5 days. A control group receives a vehicle.

  • Monitoring: Mice are monitored daily for weight loss and signs of illness.

  • Endpoint Analysis: On day 5 post-infection, a subset of mice from each group is euthanized. Lungs are harvested, homogenized, and viral titers are quantified using a plaque assay or TCID50 (50% Tissue Culture Infective Dose) assay on MDCK cells.

Neurological Adamantanes: Memantine

Memantine is an uncompetitive N-methyl-D-aspartate receptor (NMDAR) antagonist used to treat moderate-to-severe Alzheimer's disease. Its efficacy stems from its ability to modulate pathological NMDAR activity without disrupting normal synaptic function.

Comparative Efficacy Data

Memantine's in vitro affinity for the NMDAR and its in vivo cognitive-enhancing effects are key parameters for its evaluation.

DrugAssay TypeTargetMetricValueIn Vivo ModelEfficacy Outcome
Memantine Radioligand BindingNMDA Receptor (rat brain)Ki0.5-1.0 µMRat (Cognitive Deficit Model)Reversal of scopolamine-induced memory impairment in passive avoidance tasks.
Memantine ElectrophysiologyNMDA-gated currents (cultured neurons)IC501-5 µM (voltage-dependent)Transgenic Mouse (Alzheimer's Model)Improved performance in Morris water maze; reduction in amyloid-beta pathology.
Memantine In Vitro NeuroprotectionGlutamate-induced excitotoxicityEC50~2.5 µMGerbil (Global Ischemia Model)Significant reduction in neuronal death in the hippocampus.

Discrepancies and Considerations: The in vitro potency (IC50) of memantine is voltage-dependent, a key feature for its therapeutic window. It preferentially blocks the excessive, tonic activation of NMDARs associated with pathology while sparing the transient, physiological activation required for learning and memory. This nuanced mechanism is difficult to fully replicate in vitro but is crucial for its observed cognitive benefits and tolerability in vivo.

Mechanism of Action: NMDA Receptor Modulation

The diagram below illustrates how memantine interacts with the NMDA receptor channel to prevent pathological calcium influx.

NMDA_Modulation cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds & Opens Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_ion->Excitotoxicity Excessive Influx Leads to Memantine Memantine Memantine->NMDAR Blocks open channel (Uncompetitive)

Caption: Memantine's uncompetitive antagonism of the NMDA receptor.

Experimental Protocols

In Vitro: Electrophysiology (Whole-Cell Patch-Clamp)

  • Cell Preparation: Primary neuronal cultures (e.g., from rat hippocampus) or cell lines expressing NMDAR subunits are used.

  • Patching: A glass micropipette forms a high-resistance seal with the cell membrane of a single neuron. The membrane patch is then ruptured to gain electrical access to the cell interior (whole-cell configuration).

  • Recording: The neuron is voltage-clamped at a specific membrane potential (e.g., -60 mV).

  • Drug Application: A solution containing an NMDA receptor agonist (e.g., NMDA and glycine) is puffed onto the cell to evoke an inward current. This is repeated in the presence of varying concentrations of memantine.

  • Analysis: The degree of inhibition of the NMDA-evoked current by memantine is measured, and the IC50 is calculated. The voltage-dependency is assessed by repeating the experiment at different holding potentials.

In Vivo: Morris Water Maze (Mouse Model of Alzheimer's)

  • Apparatus: A large circular pool is filled with opaque water and contains a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Acquisition Phase: A transgenic mouse model of Alzheimer's (e.g., 5XFAD) is treated daily with memantine or vehicle. The mouse is placed in the pool from different starting positions and timed on its latency to find the hidden platform over several days.

  • Probe Trial: After the acquisition phase, the platform is removed. The mouse is allowed to swim for a fixed time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is recorded.

  • Analysis: Improved spatial learning and memory in memantine-treated mice are indicated by shorter escape latencies during acquisition and a greater percentage of time spent in the target quadrant during the probe trial compared to vehicle-treated controls.

Conclusion

For adamantane-based drugs, in vitro assays are indispensable for initial screening, determining potency, and elucidating the mechanism of action at a molecular level. However, these assays cannot fully predict in vivo outcomes. Factors such as pharmacokinetics (absorption, distribution, metabolism, excretion), drug tolerance, off-target effects, and the complexity of the biological system in a living organism are critical determinants of therapeutic success. Therefore, a robust drug development pipeline must rely on a complementary and iterative process of both in vitro and in vivo testing to validate and advance promising therapeutic candidates.

Unveiling the Action of Adamantyl Hydrazides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of adamantyl hydrazides' mechanisms of action across various therapeutic areas. Leveraging experimental data, we delve into their roles as antimicrobial agents, apoptosis inducers in cancer, and enzyme inhibitors, offering a clear perspective against established alternatives.

Adamantyl hydrazides, a class of organic compounds characterized by the bulky adamantane cage and the reactive hydrazide moiety, have garnered significant interest in medicinal chemistry. Their unique structural features contribute to a diverse range of biological activities, making them promising candidates for novel drug development. This guide synthesizes experimental findings to elucidate their mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Antimicrobial Activity: Targeting Mycobacterial MmpL3

A key mechanism of action for certain adamantyl hydrazides in the antimicrobial sphere is the inhibition of the essential mycobacterial membrane protein Large 3 (MmpL3). This protein is crucial for transporting trehalose monomycolate, a vital component for the construction of the mycobacterial cell wall. By inhibiting MmpL3, these compounds effectively disrupt cell wall synthesis, leading to bacterial death.

Comparative Efficacy of MmpL3 Inhibitors

The following table summarizes the in vitro activity of a representative adamantyl hydrazide against Mycobacterium tuberculosis and compares it with other known MmpL3 inhibitors.

CompoundTargetOrganismMIC (µg/mL)Reference
Adamantyl Hydrazide 1 MmpL3 M. tuberculosis 0.2 [1]
SQ109MmpL3M. tuberculosis2.36[2]
AU1235MmpL3M. tuberculosis0.48[2]

MIC: Minimum Inhibitory Concentration

Experimental Protocol: MmpL3 Inhibition Assay

This protocol outlines a whole-cell-based assay to screen for MmpL3 inhibitors using Mycobacterium smegmatis as a model organism.

1. Bacterial Culture:

  • Grow M. smegmatis mc²155 in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) at 37°C with shaking to mid-log phase (OD₆₀₀ of 0.6-0.8).

2. Compound Preparation:

  • Dissolve test compounds (including adamantyl hydrazides and known inhibitors) in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Prepare serial dilutions of the stock solutions in 7H9 broth.

3. Assay Procedure:

  • Dilute the mid-log phase culture of M. smegmatis to an OD₆₀₀ of 0.05 in fresh 7H9 broth.

  • In a 96-well microplate, add 100 µL of the diluted bacterial culture to each well.

  • Add 1 µL of the serially diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., SQ109).

  • Incubate the plate at 37°C for 48 hours.

4. Data Analysis:

  • After incubation, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

  • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Visualizing the MmpL3 Inhibition Workflow

MmpL3_Inhibition_Workflow Workflow for MmpL3 Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture M. smegmatis Culture (Mid-log phase) Inoculation Inoculate 96-well plate with M. smegmatis Culture->Inoculation Compounds Compound Dilutions (Adamantyl Hydrazides, Controls) Treatment Add Compounds to wells Compounds->Treatment Inoculation->Treatment Incubation Incubate at 37°C for 48h Treatment->Incubation Measurement Measure OD600 Incubation->Measurement Determination Determine MIC Measurement->Determination Intrinsic_Apoptosis_Pathway Simplified Intrinsic Apoptosis Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade Adamantyl_Hydrazide Adamantyl Hydrazide Bcl2_family Bcl-2 Family (Bax/Bak activation) Adamantyl_Hydrazide->Bcl2_family Induces Mitochondrion Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Forms Bcl2_family->Mitochondrion Acts on Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes BChE_Inhibition_Workflow Workflow for BChE Inhibition Assay (Ellman's Method) cluster_reagents Reagent Preparation cluster_assay_steps Assay Steps cluster_final_analysis Data Analysis Buffer Phosphate Buffer Mix1 Mix Buffer, DTNB, and Inhibitor Buffer->Mix1 DTNB DTNB Solution DTNB->Mix1 Substrate BTCI Substrate Add_Substrate Add BTCI to start reaction Substrate->Add_Substrate Inhibitors Inhibitor Solutions (Adamantyl Hydrazides, etc.) Inhibitors->Mix1 Enzyme BChE Solution Add_Enzyme Add BChE and Incubate Enzyme->Add_Enzyme Mix1->Add_Enzyme Add_Enzyme->Add_Substrate Measure Kinetic Read at 412 nm Add_Substrate->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

References

Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of Adamantane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of drug resistance is a critical challenge. This guide provides a comparative analysis of the cross-resistance profiles of adamantane derivatives, with a focus on analogs of 2-(1-Adamantyl)acetohydrazide. While direct and comprehensive data on this compound analogs is limited in publicly available literature, this guide draws upon experimental data from structurally related adamantane compounds to provide insights into their efficacy against resistant pathogens, particularly influenza A virus.

The adamantane scaffold is a cornerstone in the development of therapeutics targeting a range of diseases, from viral infections to neurological disorders. However, the clinical utility of early adamantane drugs, such as amantadine and rimantadine, has been severely hampered by the rapid development of resistance, most notably in influenza A viruses. This has spurred the development of novel analogs designed to overcome these resistance mechanisms.

Comparative Antiviral Activity of Adamantane Derivatives

The primary mechanism of resistance to first-generation adamantanes in influenza A involves mutations in the M2 proton channel, which is crucial for viral replication. A single amino acid substitution at positions such as 26, 27, 30, 31, or 34 can confer cross-resistance to both amantadine and rimantadine.[1] Newer adamantane derivatives have been synthesized to circumvent this issue, often exhibiting activity against these resistant strains. Some of these novel compounds are thought to act via alternative mechanisms, such as inhibiting viral entry or disrupting the interaction between the M2 and M1 proteins.[2][3]

Below is a summary of the in vitro antiviral activity of selected adamantane derivatives against wild-type and resistant influenza A strains.

Compound ClassDerivativeVirus Strain (Genotype)EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Aminoadamantanes AmantadineInfluenza A (Wild-Type)~1>100>100[4]
AmantadineInfluenza A (S31N mutant)>100>100<1[1]
RimantadineInfluenza A (Wild-Type)~0.5>100>200[5]
RimantadineInfluenza A (S31N mutant)>100>100<1[5]
Adamantane Analogs with Lipophilic Adducts 2-Propyl-2-adamantanamineInfluenza A (M2 S31N)Low µMNot specifiedNot specified[2]
2-(1-adamantyl)piperidineInfluenza A (M2 S31N)Less ActiveNot specifiedNot specified[2]
Spiro[adamantane-2,2'-pyrrolidine]Influenza A (M2 S31N)Less ActiveNot specifiedNot specified[2]
N-hydroxypropenamides with Adamantane Compound 8fA549/CDDP (Cisplatin-resistant lung cancer)5.76Not specifiedNot specified[6]
Hydrazide-Hydrazones with Adamantane Compound 1M. tuberculosis (Rifampicin-resistant)0.2-1.56Not specifiedNot specified[7]

Experimental Protocols

The validation of the antiviral and cross-resistance profiles of adamantane analogs relies on standardized and reproducible experimental methodologies.

Antiviral Susceptibility Assays for Influenza Virus

A common method to determine the efficacy of antiviral compounds against influenza A is the plaque reduction assay or the cytopathic effect (CPE) inhibition assay .

1. Cell and Virus Culture:

  • Cells: Madin-Darby canine kidney (MDCK) cells are predominantly used for influenza virus propagation and antiviral testing.

  • Media: Cells are maintained in a suitable growth medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Virus Strains: Both wild-type and known amantadine-resistant strains of influenza A virus (e.g., those carrying the S31N mutation in the M2 protein) are used.

2. Plaque Reduction Assay:

  • MDCK cells are seeded in 6-well plates and grown to confluence.

  • The cell monolayers are washed and then infected with a diluted solution of the influenza virus.

  • After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing the test compound at various concentrations and a solidifying agent like agar.

  • The plates are incubated until plaques (zones of cell death) are visible.

  • Cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

3. Cytopathic Effect (CPE) Inhibition Assay:

  • MDCK cells are seeded in 96-well plates.

  • Cells are infected with the virus in the presence of serial dilutions of the test compound.

  • The plates are incubated for a period sufficient to allow for the development of viral CPE (e.g., 48-72 hours).

  • Cell viability is assessed using a colorimetric assay such as the MTT assay.

  • The EC50 is determined as the compound concentration that protects 50% of the cells from the viral CPE.

Cytotoxicity Assay

To determine the therapeutic window of the compounds, their cytotoxicity is evaluated in the same cell line used for the antiviral assays.

  • MDCK cells are seeded in 96-well plates.

  • The cells are exposed to serial dilutions of the test compound (without the virus).

  • After an incubation period equivalent to that of the antiviral assay, cell viability is measured using an appropriate method (e.g., MTT assay).

  • The 50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability by 50%.

Mechanisms of Action and Resistance

The primary mechanism of action for first-generation adamantanes is the blockade of the M2 proton channel of the influenza A virus. This action is crucial in the early stages of viral replication, specifically in the uncoating of the virus within the endosome.

Mechanism of Adamantane Antivirals and Resistance cluster_0 Wild-Type Influenza A cluster_1 Resistant Influenza A cluster_2 Novel Adamantane Analogs Viral_Entry Viral Entry into Host Cell Endosome Endosome Acidification Viral_Entry->Endosome M2_Channel_WT M2 Proton Channel (Wild-Type) Endosome->M2_Channel_WT H+ influx Viral_Uncoating Viral Uncoating & RNA Release M2_Channel_WT->Viral_Uncoating Replication Viral Replication Viral_Uncoating->Replication Amantadine Amantadine / Rimantadine Amantadine->M2_Channel_WT Blocks M2_Channel_Mutated Mutated M2 Channel (e.g., S31N) Viral_Uncoating_Resistant Viral Uncoating Occurs M2_Channel_Mutated->Viral_Uncoating_Resistant Amantadine_Resistant Amantadine / Rimantadine Amantadine_Resistant->M2_Channel_Mutated Ineffective Blockade Novel_Analog Novel Adamantane Analog Alternative_Target Alternative Target (e.g., Viral Entry, M2-M1 Interaction) Novel_Analog->Alternative_Target Inhibits

Caption: Adamantane mechanism of action and resistance.

The workflow for assessing the cross-resistance profile of new adamantane analogs involves a series of sequential experimental steps.

Experimental Workflow for Cross-Resistance Profiling Start Synthesize Adamantane Analogs Cytotoxicity Determine Cytotoxicity (CC50) in Host Cells (e.g., MDCK) Start->Cytotoxicity Antiviral_WT Screen for Antiviral Activity (EC50) against Wild-Type Virus Start->Antiviral_WT Select_Active Select Analogs with High Selectivity Index (SI = CC50/EC50) Cytotoxicity->Select_Active Antiviral_WT->Select_Active Antiviral_Resistant Test Active Analogs against a Panel of Resistant Virus Strains Select_Active->Antiviral_Resistant Active Compare_EC50 Compare EC50 Values between Wild-Type and Resistant Strains Antiviral_Resistant->Compare_EC50 Determine_Cross_Resistance Determine Cross-Resistance Profile Compare_EC50->Determine_Cross_Resistance Mechanism_Studies Conduct Mechanism of Action Studies for Non-Cross-Resistant Analogs Determine_Cross_Resistance->Mechanism_Studies No Cross-Resistance

Caption: Workflow for cross-resistance profiling.

References

Safety Operating Guide

Prudent Disposal of 2-(1-Adamantyl)acetohydrazide: A Safety-First Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and handling of novel compounds like 2-(1-Adamantyl)acetohydrazide necessitates rigorous safety and disposal protocols. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach that treats the substance as hazardous is the most responsible course of action. This ensures the highest level of safety for laboratory personnel and the environment. All waste containing this compound, including the pure substance, solutions, and contaminated labware, must be managed as hazardous waste.[1]

Inferred Hazard Profile
PropertyValue/InferenceSource
Physical State Solid (inferred from related compounds)N/A
Boiling Point 389°C at 760 mmHg[3]
Flash Point 189.1°C[3]
Density 1.148 g/cm³[3]
Vapor Pressure 2.93E-06mmHg at 25°C[3]
Toxicity Unknown. Assumed to be harmful if swallowed, in contact with skin, or inhaled based on related compounds.[4][1]
Ecotoxicity Unknown. Assumed to be harmful to aquatic life.[1][5][1]
Reactivity Assumed to be stable. Avoid mixing with strong oxidizing agents, acids, or bases.[1][1]
Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn at all times. This includes, but is not limited to:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat and, if necessary, additional protective clothing.

  • Respiratory Protection: In case of dust formation, a particulate filter device is necessary.[6]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Remove all personnel from the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, mechanically take up the material.[6][7] For liquid spills, cover with an inert absorbent material.

  • Collection: Place the spilled material and any contaminated absorbent into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

Disposal Protocol

The primary method for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal facility. Do not discharge down the drain or mix with other waste streams.[1][7]

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound waste with other chemical waste.[1] This is critical for proper identification and disposal by the waste management facility.[1]

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealed, and appropriate container.

    • Liquid Waste: Use a leak-proof container with a secure screw-top cap.[1]

    • Contaminated Labware: Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste.[1]

  • Labeling: The waste container must be clearly labeled with the following information:

    • The full chemical name: "this compound"

    • A clear indication that the hazards are "Unknown" and to "Handle with Extreme Caution".[1]

    • The date of waste generation.

    • The name of the generating researcher or laboratory.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory until it can be collected by a certified hazardous waste disposal service.[1]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental management company.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the precautionary principle for a compound with unknown specific hazards.

G Figure 1. Disposal Workflow for this compound A Start: Waste Generation (Pure compound, solutions, contaminated labware) B Is a specific Safety Data Sheet (SDS) available for this compound? A->B C Assume Hazardous Waste Properties (Toxic, Ecotoxic, Reactive) B->C No D Segregate Waste (Do not mix with other waste streams) C->D E Package Waste Securely (Labeled, sealed, appropriate containers) D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Professional Disposal (Licensed Hazardous Waste Contractor) F->G H End: Proper Disposal G->H

Disposal Workflow Diagram

References

Personal protective equipment for handling 2-(1-Adamantyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 2-(1-Adamantyl)acetohydrazide in a laboratory setting. This information is intended for researchers, scientists, and professionals in drug development to minimize risks and ensure a safe working environment. Given the limited specific data for this compound, a conservative approach is recommended, treating it with the precautions applicable to related hazardous compounds like hydrazides. Hydrazine derivatives are often toxic and potential carcinogens.[1][2]

Hazard Assessment and Engineering Controls

Due to its hydrazide functional group, this compound should be handled as a potentially hazardous substance. All operations involving this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] The work area should be clearly designated for hazardous material use, and access should be restricted to authorized personnel.[1] Emergency safety equipment, such as a safety shower and an eyewash station, must be readily accessible.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[3]

Body PartRequired PPEMaterial/StandardSpecifications
Hands Chemical-resistant glovesNitrile or NeopreneConsult glove manufacturer's resistance guide.[2]
Eyes/Face Safety goggles and face shieldANSI Z87.1-compliantTo protect against splashes.[4]
Body Flame-resistant lab coat and chemical-resistant apron100% cotton baseProvides a barrier against spills.[4]
Respiratory Air-purifying respiratorNIOSH (US) or EN 14387 (EU) approvedRequired when dusts are generated or if engineering controls are insufficient.[2]
Feet Closed-toe shoesLeather or rubberTo protect against spills.[2]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure the chemical fume hood is functioning correctly.[1] Gather all necessary PPE and materials.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to minimize exposure.[1]

  • Dissolution : When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Reaction Setup : Ensure all glassware is properly secured and the reaction is set up within the fume hood.

  • Post-Handling : After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[5] Decontaminate the work surface.

Emergency Procedures

SituationAction
Skin Contact Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[5] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container.[6]
Liquid Waste Collect in a compatible, leak-proof, and clearly labeled container.[6] Do not mix with other waste streams.[6]
Contaminated PPE Dispose of as hazardous waste in a designated container.
Empty Containers The first rinse of any container that held the chemical must be collected as hazardous waste.[7] Subsequent rinses can be disposed of normally after the label is defaced.[7]

All hazardous waste must be disposed of through your institution's designated waste disposal program.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE prep1->prep2 handle1 Weigh and Transfer prep2->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Decontaminate Work Area handle3->post1 disp1 Segregate Waste (Solid/Liquid) handle3->disp1 post2 Wash Hands Thoroughly post1->post2 disp2 Label Hazardous Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.